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Core Science & Biosynthesis

Foundational

4-Bromo-5-butylthiophene-2-carbohydrazide structure

An In-depth Technical Guide to 4-Bromo-5-butylthiophene-2-carbohydrazide For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Rationale In the landscape of medicinal chemistry, heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-5-butylthiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Rationale

In the landscape of medicinal chemistry, heterocyclic scaffolds remain a cornerstone of drug discovery, offering rich chemical diversity and proven pharmacological relevance. Among these, the thiophene nucleus is a privileged structure, present in numerous marketed drugs. This guide focuses on a specific, functionalized thiophene derivative: 4-Bromo-5-butylthiophene-2-carbohydrazide .

The strategic incorporation of a carbohydrazide moiety (-CONHNH₂) onto the thiophene core is of significant interest. The hydrazide group is a versatile functional handle and a known pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[1] It serves as a key building block for synthesizing a variety of heterocyclic systems like oxadiazoles, pyrazoles, and triazoles, allowing for extensive Structure-Activity Relationship (SAR) studies.[2] The presence of a bromine atom and a butyl group further modulates the compound's lipophilicity, metabolic stability, and potential for specific halogen bonding interactions, making this scaffold a compelling starting point for targeted library synthesis.

This document provides a comprehensive technical overview of its structure, a validated synthesis protocol, and its potential applications in drug discovery, with a particular focus on antimicrobial agent development.

Molecular Profile and Physicochemical Properties

The unique arrangement of functional groups in 4-Bromo-5-butylthiophene-2-carbohydrazide dictates its chemical behavior and therapeutic potential.

Chemical Structure

The core of the molecule is a five-membered thiophene ring. Key substitutions include:

  • A carbohydrazide group at position 2, providing a nucleophilic and hydrogen-bonding moiety.

  • A bromine atom at position 4, which enhances lipophilicity and can act as a site for further chemical modification (e.g., cross-coupling reactions).

  • A butyl group at position 5, increasing the overall non-polarity of the molecule, which can influence membrane permeability and target engagement.

Below is a two-dimensional representation of the molecular structure.

Synthesis_Workflow start 2-Butylthiophene (Starting Material) step1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start->step1 intermediate1 2-Acetyl-5-butylthiophene step1->intermediate1 step2 Step 2: Bromination (N-Bromosuccinimide, Acetic Acid) intermediate1->step2 intermediate2 2-Acetyl-4-bromo-5-butylthiophene step2->intermediate2 step3 Step 3: Haloform Reaction (NaOH, Br2 or NaOBr) intermediate2->step3 intermediate3 4-Bromo-5-butylthiophene- 2-carboxylic Acid step3->intermediate3 step4 Step 4: Esterification (Methanol, H2SO4 cat.) intermediate3->step4 intermediate4 Methyl 4-bromo-5-butylthiophene- 2-carboxylate step4->intermediate4 step5 Step 5: Hydrazinolysis (Hydrazine Hydrate, Ethanol) intermediate4->step5 product 4-Bromo-5-butylthiophene- 2-carbohydrazide (Final Product) step5->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Methodology

This protocol is a self-validating system, with each step yielding a stable, characterizable intermediate.

Step 1-3: Synthesis of 4-Bromo-5-butylthiophene-2-carboxylic Acid

  • This key intermediate is synthesized from 2-butylthiophene via a sequence of Friedel-Crafts acylation, regioselective bromination, and subsequent haloform reaction to yield the carboxylic acid. This multi-step route provides good control over the substitution pattern.

Step 4: Esterification to Methyl 4-bromo-5-butylthiophene-2-carboxylate

  • Setup: To a solution of 4-Bromo-5-butylthiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. Refluxing drives the equilibrium towards the ester product.

  • Work-up: After completion, cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl ester is often pure enough for the next step or can be purified by column chromatography.

Step 5: Hydrazinolysis to 4-Bromo-5-butylthiophene-2-carbohydrazide

  • Setup: Dissolve the methyl ester intermediate (1.0 eq) in ethanol (15 volumes). Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. A precipitate of the hydrazide product will typically form upon cooling.

    • Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide. Using an excess of hydrazine ensures the reaction goes to completion.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material or excess hydrazine. Dry the product under vacuum to yield the final compound as a solid. Purity can be confirmed by HPLC and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. [3]

Applications in Drug Discovery & Medicinal Chemistry

The 4-Bromo-5-butylthiophene-2-carbohydrazide scaffold is a promising starting point for developing new therapeutic agents, primarily due to the established biological activities of related thiophene and hydrazide compounds.

Potential as an Antimicrobial Agent

Hydrazide-hydrazones are a well-established class of antimicrobial agents. [1]The thiophene ring itself is present in many compounds with antibacterial and antifungal properties. [2][4]The mechanism of action for similar compounds has been linked to the inhibition of essential bacterial enzymes. For instance, some thiophene derivatives have shown binding affinity for D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. [5]Other hydrazide-containing compounds have been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. [6] The combination of the thiophene core and the reactive hydrazide group makes this compound an excellent candidate for screening against a panel of pathogenic bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant E. coli. [4][5]

Conceptual Drug Discovery & Development Pathway

Drug_Discovery_Pathway A Scaffold Synthesis (4-Bromo-5-butylthiophene- 2-carbohydrazide) B Library Generation (Schiff Base Formation) A->B Reaction with Aldehydes/Ketones C Primary Screening (Antimicrobial Assays) B->C MIC/MBC Testing D Hit Identification (Active Compounds) C->D Data Analysis E Lead Optimization (SAR Studies) D->E Chemical Modification F Preclinical Candidate E->F ADME/Tox Profiling

Sources

Exploratory

Technical Guide: 4-Bromo-5-butylthiophene-2-carbohydrazide

Executive Summary 4-Bromo-5-butylthiophene-2-carbohydrazide is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. It serves as a critical pharmacophore scaffold for sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-butylthiophene-2-carbohydrazide is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. It serves as a critical pharmacophore scaffold for synthesizing antimicrobial, antiviral, and anticancer agents. The compound features a thiophene core functionalized with a lipophilic butyl chain (C5), a reactive bromine handle (C4) suitable for cross-coupling reactions, and a carbohydrazide moiety (C2) that acts as a versatile hydrogen-bonding donor/acceptor or cyclization precursor.

This guide provides a comprehensive technical analysis of its synthesis, chemical properties, and application in developing bioactive heterocycles like 1,3,4-oxadiazoles and Schiff bases.

Part 1: Chemical Identity & Registry Data

Due to the specialized nature of this specific butyl derivative, it is often treated as a custom synthesis target in the literature. While the direct CAS number for the hydrazide is not widely indexed in public registries, the key precursor and close analogs are well-defined.

PropertyDetail
Chemical Name 4-Bromo-5-butylthiophene-2-carbohydrazide
Molecular Formula C₉H₁₃BrN₂OS
Molecular Weight 277.18 g/mol
Key Precursor CAS 63068-74-6 (5-Butylthiophene-2-carboxylic acid)
Closest Analog CAS 478165-97-8 (4-Bromo-5-methylthiophene-2-carbohydrazide)
Core Scaffold Thiophene-2-carboxylic acid hydrazide
Physical State Solid (typically off-white to pale yellow crystals)
Solubility Soluble in DMSO, DMF; Moderate in Ethanol/Methanol

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide follows a convergent pathway starting from 2-butylthiophene . The strategy prioritizes the installation of the bromine atom after the alkyl group is established but before the sensitive hydrazide formation to avoid side reactions.

Step-by-Step Experimental Workflow
Step 1: Formation of 5-Butylthiophene-2-carboxylic Acid
  • Reagents: 2-Butylthiophene, n-Butyllithium (n-BuLi), CO₂ (dry ice).

  • Protocol:

    • Dissolve 2-butylthiophene in anhydrous THF under N₂ atmosphere.

    • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise to selectively lithiate the C5 position (alpha to sulfur).

    • Stir for 1 hour, then quench with excess solid CO₂.

    • Acidify with HCl to precipitate 5-butylthiophene-2-carboxylic acid (CAS 63068-74-6) .

  • Mechanism: Direct lithiation directed by the heteroatom, followed by electrophilic attack by CO₂.

Step 2: Regioselective Bromination[1]
  • Reagents: Br₂ (elemental bromine) or NBS (N-Bromosuccinimide), Acetic Acid/CHCl₃.

  • Protocol:

    • Dissolve the carboxylic acid from Step 1 in glacial acetic acid.

    • Add Br₂ (1.05 eq) dropwise at room temperature. The carboxyl group at C2 directs the bromine to the C4 position (beta position) due to the meta-directing effect of the electron-withdrawing carboxyl group combined with the ortho-directing alkyl group.

    • Critical Control: Monitor by TLC to prevent dibromination.

    • Isolate 4-bromo-5-butylthiophene-2-carboxylic acid .

Step 3: Esterification[1]
  • Reagents: Methanol, H₂SO₄ (catalytic).[2]

  • Protocol: Reflux the acid in methanol with catalytic sulfuric acid for 6–8 hours (Fischer Esterification) to yield methyl 4-bromo-5-butylthiophene-2-carboxylate .

Step 4: Hydrazinolysis (Final Step)
  • Reagents: Hydrazine hydrate (80% or 99%), Ethanol.

  • Protocol:

    • Dissolve the methyl ester in absolute ethanol.

    • Add excess hydrazine hydrate (3–5 eq) to drive the equilibrium forward and prevent dimer formation.

    • Reflux for 4–6 hours. The product typically precipitates upon cooling.

    • Recrystallize from ethanol to obtain pure 4-Bromo-5-butylthiophene-2-carbohydrazide .

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation from the starting material to the final hydrazide.

SynthesisPath Start 2-Butylthiophene Inter1 5-Butylthiophene- 2-carboxylic acid (CAS 63068-74-6) Start->Inter1 1. n-BuLi, -78°C 2. CO2, H+ Inter2 4-Bromo-5-butylthiophene- 2-carboxylic acid Inter1->Inter2 Br2 / AcOH (Regioselective Bromination) Inter3 Methyl Ester Intermediate Inter2->Inter3 MeOH, H2SO4 (Esterification) Final 4-Bromo-5-butylthiophene- 2-carbohydrazide Inter3->Final N2H4·H2O, EtOH (Hydrazinolysis)

Caption: Figure 1. Convergent synthesis pathway for 4-Bromo-5-butylthiophene-2-carbohydrazide starting from 2-butylthiophene.

Part 3: Therapeutic & Research Applications

This molecule is designed as a "privileged structure" in medicinal chemistry. Its utility stems from three distinct regions of the molecule, each serving a specific biological or synthetic function.

Structure-Activity Relationship (SAR)
  • C5-Butyl Chain (Lipophilic Tail): Enhances membrane permeability and hydrophobic interaction with target protein pockets (e.g., hydrophobic clefts in kinases or bacterial enzymes).

  • C4-Bromine (Synthetic Handle): Allows for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce biaryl systems, increasing potency.

  • C2-Carbohydrazide (Warhead/Linker): The primary reactive center. It forms hydrogen bonds with residues like Serine or Histidine in active sites.

Functional Derivatization

Researchers use this compound primarily as a precursor for two classes of bioactive molecules:

  • Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields hydrazones (-CONHN=CH-Ar). These derivatives often exhibit antimicrobial and antitubercular activity by chelating metal ions essential for bacterial metabolism.

  • 1,3,4-Oxadiazoles: Cyclization of the hydrazide (using POCl₃ or Chloramine-T) yields 1,3,4-oxadiazoles. These are bioisosteres of amides and esters, offering improved metabolic stability and potent anticancer (VEGFR inhibition) properties.

Visualization: Derivatization Logic

Derivatives Core 4-Bromo-5-butylthiophene- 2-carbohydrazide Aldehyde Reaction w/ Aryl Aldehydes (EtOH, cat. AcOH) Core->Aldehyde Cyclization Cyclization w/ POCl3 or Chloramine-T Core->Cyclization Coupling Suzuki Coupling at C4-Br (Pd catalyst, Ar-B(OH)2) Core->Coupling Schiff Thiophene Hydrazones (Antimicrobial / Antitubercular) Aldehyde->Schiff Oxadiazole 1,3,4-Oxadiazoles (Anticancer / VEGFR Inhibitors) Cyclization->Oxadiazole Biaryl 4-Aryl-thiophene Derivatives (Extended SAR Library) Coupling->Biaryl

Caption: Figure 2. Functional diversification of the core scaffold into bioactive libraries.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative may be limited, standard protocols for thiophene hydrazides apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[3]

  • Handling:

    • Avoid inhalation of dust. Hydrazides can be sensitizers.[3]

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide moiety.

    • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Gawade, V., & Chopade, V. (2024). Design and Synthesis of Novel Series of Thiophene-2,5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. Link

  • Namratha, B., et al. (2013).[4] Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Link

  • PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333). National Library of Medicine. Link

  • ChemicalBook. (2022). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid (CAS 40477-61-0).[5][6] Link

  • Venkatesan, P., et al. (2021).[4] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 26(22), 6965. Link

Sources

Foundational

Advanced Technical Guide: Thiophene-2-Carbohydrazide Derivatives in Drug Discovery

Executive Summary Thiophene-2-carbohydrazide serves as a privileged scaffold in medicinal chemistry, functioning as a versatile pharmacophore for the development of anticancer, antimicrobial, and anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene-2-carbohydrazide serves as a privileged scaffold in medicinal chemistry, functioning as a versatile pharmacophore for the development of anticancer, antimicrobial, and anti-inflammatory agents. Its structural rigidity, combined with the electronic properties of the sulfur-containing heteroaromatic ring, allows for precise molecular recognition with diverse biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , Folate Receptor


 (FR

)
, and Cyclooxygenase-2 (COX-2) .

This guide provides a comprehensive technical analysis of thiophene-2-carbohydrazide derivatives, detailing synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers in the field.

Chemical Architecture & Synthetic Strategies

The core moiety, thiophene-2-carbohydrazide, is synthesized via the hydrazinolysis of thiophene-2-carboxylic acid esters. This intermediate is highly reactive, serving as a precursor for two primary classes of bioactive derivatives:

  • Schiff Bases (N-acylhydrazones): Formed via condensation with aromatic aldehydes. These exhibit potent anticancer activity due to their ability to chelate metal ions and interact with kinase domains.

  • Heterocyclic Cyclization Products: The hydrazide backbone can be cyclized to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles, which often display enhanced metabolic stability and antimicrobial profiles.

Visualization: Synthetic Pathways

The following diagram outlines the divergent synthesis from the parent ester to key bioactive scaffolds.

SynthesisPathways Ester Methyl Thiophene-2-carboxylate Core Thiophene-2-carbohydrazide (Core Scaffold) Ester->Core Reflux/EtOH (Nucleophilic Acyl Substitution) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Core SchiffBase N-acylhydrazones (Schiff Bases) [Anticancer/Kinase Inhibitors] Core->SchiffBase Condensation (-H2O) Heterocycles 1,3,4-Oxadiazoles / Thiadiazoles [Antimicrobial/Anti-inflammatory] Core->Heterocycles Cyclization Aldehyde Ar-CHO (Aromatic Aldehydes) Aldehyde->SchiffBase Cyclization CS2 / KOH or POCl3 Cyclization->Heterocycles

Figure 1: Divergent synthetic pathways for thiophene-2-carbohydrazide derivatives, highlighting the transition from the core scaffold to functionalized bioactive agents.

Pharmacological Profile & Mechanisms of Action[1][2][3]

Anticancer Activity

Thiophene-2-carbohydrazide derivatives, particularly Schiff bases, function as multi-target kinase inhibitors.

  • VEGFR2 Inhibition: Derivatives bearing electron-withdrawing groups (e.g., 2,4-dichloro) on the phenyl ring have shown high selectivity for VEGFR2, disrupting angiogenesis in colon cancer models (HCT116).

  • Folate Receptor

    
     (FR
    
    
    
    ) Targeting:
    Molecular docking studies reveal that thiophene-2,5-dicarbohydrazide analogues bind tightly to FR
    
    
    (Binding energy < -10 kcal/mol), a receptor overexpressed in epithelial cancers.[1]
  • Apoptosis Induction: These compounds trigger the intrinsic apoptotic pathway by upregulating Bax and downregulating Bcl-2.

Antimicrobial Selectivity

Recent studies highlight the efficacy of spiro-indoline-oxadiazole derivatives derived from this scaffold.

  • Target: Bacterial DNA gyrase and cell wall synthesis proteins (e.g., D-alanine ligase).

  • Selectivity: A unique profile has been observed where specific derivatives inhibit Clostridioides difficile (MIC 2–4 µg/mL) without affecting beneficial gut flora like Bifidobacterium, addressing a critical need for narrow-spectrum antibiotics.

Anti-inflammatory Activity

The scaffold mimics the pharmacophore of COX-2 inhibitors. Derivatives substituted with nitro or methoxy groups have demonstrated dual inhibition of COX-2 and 5-LOX , reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Visualization: Anticancer Mechanism

AnticancerMechanism Ligand Thiophene-Schiff Base (Ligand) Receptor VEGFR2 / FRα (Membrane Receptor) Ligand->Receptor Competitive Inhibition ATP ATP Binding Site Ligand->ATP Blocks Signal Downstream Signaling (Ras/Raf/MEK/ERK) Receptor->Signal Inhibition prevents phosphorylation ATP->Receptor Required for Activation Nucleus Nuclear Transcription (Proliferation Genes) Signal->Nucleus Reduced Signal Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Bax Upregulation

Figure 2: Mechanistic pathway of thiophene-2-carbohydrazide derivatives inhibiting receptor tyrosine kinases, leading to apoptosis.

Quantitative Performance Data

The following table summarizes key biological data extracted from recent high-impact studies.

Derivative ClassTarget / Cell LinePotency (IC50 / MIC)Mechanism / Notes
Arylidenehydrazide (Cmpd 11) HCT116 (Colon Cancer)High Selectivity (7-fold > Doxorubicin)VEGFR2 & TGF

2 inhibition; induces apoptosis [1].
Spiro-indoline-oxadiazole C. difficileMIC: 2 – 4 µg/mLNarrow-spectrum antibiotic; spares normal flora [2].[2][3]
Diarylthiophene (Cmpd 7f) MIA PaCa-2 (Pancreatic)IC50: 4.86 µMDual COX-2/5-LOX inhibitor; effective in 3D spheroid models [3].[4]
Thiophene-2,5-dicarbohydrazide Folate Receptor

Binding Energy: -11.0 kcal/molSuperior affinity compared to Methotrexate in silico [4].[1]

Experimental Protocols

Protocol A: Synthesis of Thiophene-2-carbohydrazide (Core Scaffold)

A self-validating protocol ensuring high yield and purity.

  • Reagents: Methyl thiophene-2-carboxylate (10 mmol), Hydrazine hydrate (99%, 50 mmol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a 100 mL round-bottom flask.

    • Add hydrazine hydrate dropwise with constant stirring.

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).

    • Validation Point: The reaction is complete when the ester spot (Rf ~0.8) disappears and a polar spot (hydrazide) appears near the baseline.

  • Work-up:

    • Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

    • Filter the resulting white crystalline solid under vacuum.

    • Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Recrystallize from ethanol if melting point deviates from standard (136–138°C).

Protocol B: General Synthesis of Schiff Base Derivatives
  • Reagents: Thiophene-2-carbohydrazide (1 mmol), Substituted Aromatic Aldehyde (1 mmol), Ethanol (15 mL), Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Dissolve the hydrazide in hot ethanol.

    • Add the aldehyde and catalytic acetic acid.

    • Reflux for 3–5 hours.

    • Validation Point: Formation of a colored precipitate (typically yellow/orange) indicates Schiff base formation.

  • Purification: Filter the hot mixture (if precipitate forms) or cool to induce precipitation. Wash with cold ethanol.

Protocol C: In Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Treat cells with the derivative at varying concentrations (0.1 – 100 µM) for 48h or 72h. Include DMSO control (<0.1%) and Doxorubicin as a positive control.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 4h at 37°C.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

To optimize lead compounds, researchers should adhere to the following SAR principles established for this scaffold:

  • The Hydrazide Linker (-CONH-N=CH-): Essential for hydrogen bonding with receptor active sites (e.g., Asp/Glu residues in kinases). Replacement with an amide or ester significantly reduces activity.

  • Thiophene Ring: The sulfur atom acts as a bioisostere to phenyl but offers unique electronic distribution, enhancing interactions with lipophilic pockets (e.g., Val/Leu residues).

  • Phenyl Ring Substitutions (Schiff Bases):

    • Electron-Withdrawing Groups (Cl, F, NO2): At para or ortho positions, these enhance cytotoxicity and metabolic stability (preventing rapid oxidation).

    • Electron-Donating Groups (OH, OMe): Often increase antioxidant capacity but may reduce potency against specific kinase targets unless positioned to interact with specific polar residues (e.g., in FR

      
      ).
      

References

  • 3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents. Bezmialem Science.

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Heterocyclic Chemistry.

  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI.

  • Molecular Docking Study of Thiophene Carbohydrazide Analogues Against Fol

    
    . Bulletin of Environment, Pharmacology and Life Sciences. 
    
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Tech Science.

Sources

Exploratory

Unlocking the Thiophene Hydrazide Scaffold: A Technical Guide to Biological Potential and Drug Design

Executive Summary The thiophene hydrazide scaffold represents a privileged structure in medicinal chemistry, offering a distinct advantage over its benzene analogues due to the unique electronic properties of the sulfur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene hydrazide scaffold represents a privileged structure in medicinal chemistry, offering a distinct advantage over its benzene analogues due to the unique electronic properties of the sulfur atom (d-orbital expansion) and the versatile hydrogen-bonding capability of the hydrazide linker. This technical guide synthesizes the latest pharmacological data, detailing the structural rationale, validated synthetic pathways, and specific therapeutic mechanisms—ranging from HDAC inhibition in oncology to DNA gyrase targeting in microbiology.

Structural Significance: The Thiophene Advantage

In drug design, the thiophene ring acts as a bioisostere of benzene. However, it is not merely a space-filler; it actively modulates physicochemical properties:

  • Lipophilicity: Thiophene is more lipophilic than benzene (LogP ~1.81 vs 2.13), enhancing membrane permeability—a critical factor for intracellular targets like DNA gyrase or histone deacetylases (HDACs).

  • Electronic Effects: The sulfur atom acts as an electron donor via resonance but an electron withdrawer via induction. This "push-pull" dynamic sensitizes the adjacent hydrazide linker (-CO-NH-NH-), making it a potent pharmacophore for metal chelation and hydrogen bonding.

  • Metabolic Stability: Unlike furan (which can form toxic metabolites), the thiophene ring is generally more stable against oxidative metabolism, though position-specific substitution (e.g., C-2 vs C-3) dictates metabolic fate.

Synthetic Architectures & Molecular Design

The synthesis of substituted thiophene hydrazides typically follows a convergent pathway. The core strategy involves the condensation of thiophene-2-carbohydrazide with electrophilic carbonyls (aldehydes/ketones) to form Schiff bases (hydrazones), which can be further cyclized.

Diagram 1: General Synthesis Workflow

Reflecting the condensation and potential cyclization pathways.

SynthesisWorkflow Start Thiophene-2-carboxylic Acid Ester Ethyl Thiophene-2-carboxylate Start->Ester EtOH, H2SO4 Reflux Hydrazide Thiophene-2-carbohydrazide (Core Scaffold) Ester->Hydrazide NH2NH2·H2O Reflux SchiffBase Thiophene Hydrazone (Schiff Base) Hydrazide->SchiffBase Aldehyde, EtOH AcOH (cat), Reflux Aldehyde Aryl Aldehyde (R-CHO) Cyclized Thiazole/Oxadiazole Derivatives SchiffBase->Cyclized Cyclization (e.g., Ac2O or TGA)

Caption: Step-wise synthesis from carboxylic acid precursors to bioactive Schiff bases and cyclized derivatives.

Therapeutic Profiles & Mechanisms

Antimicrobial Activity: Targeting DNA Gyrase

Substituted thiophene hydrazides have shown potent activity against multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.

  • Mechanism: Molecular docking studies suggest these compounds bind to the ATP-binding pocket of DNA Gyrase B , inhibiting bacterial DNA replication. The hydrazide linker forms critical H-bonds with Asp73 and Gly77 residues in the active site.

  • Key Data: Electron-withdrawing groups (EWG) like -NO2 or -Cl at the para position of the phenyl ring attached to the hydrazide significantly enhance activity by increasing lipophilicity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDSubstituent (R)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Mechanism Hint
Ref-A -H64>128128Baseline
Ref-B 4-NO2 (Nitro)1.95 816High Lipophilicity
Ref-C 4-OH (Hydroxy)326464H-Bond Donor
Ref-D 2,4-Cl (Dichloro)44 8Halogen Bond

Data synthesized from representative studies (e.g., Popiołek et al., 2018; Olayinka et al.).

Anticancer Potential: HDAC and Tubulin Inhibition

Derivatives such as thiophene-based hydroxamates and hydrazones function as Histone Deacetylase (HDAC) inhibitors.

  • Mechanism: The thiophene ring acts as a "cap group" that fits into the enzyme's surface pocket, while the hydrazide/hydroxamate zinc-binding group (ZBG) chelates the Zn2+ ion at the active site, preventing histone deacetylation and triggering apoptosis.

  • Tubulin Polymerization: Certain hydrazone derivatives (e.g., Compound 5b) bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Diagram 2: Dual-Target Signaling Pathway (Anticancer)

Visualizing the cascade from HDAC inhibition to Apoptosis.

AnticancerMechanism Drug Thiophene Hydrazide Derivative HDAC HDAC Enzyme (Zn2+ Active Site) Drug->HDAC Chelation Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binding Histone Histone Hyperacetylation HDAC->Histone Inhibits Deacetylation Microtubule Microtubule Destabilization Tubulin->Microtubule Disrupts Polymerization Chromatin Chromatin Relaxation Histone->Chromatin GeneExp Tumor Suppressor Gene Expression (p21) Chromatin->GeneExp Apoptosis Apoptosis (Cell Death) GeneExp->Apoptosis Mitosis G2/M Phase Arrest Microtubule->Mitosis Mitosis->Apoptosis

Caption: Dual mechanism of action: HDAC inhibition leading to gene expression changes and tubulin binding causing mitotic arrest.

Validated Experimental Protocols

Protocol A: Synthesis of Thiophene-2-Carbohydrazide Schiff Bases

Rationale: This protocol uses glacial acetic acid as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide nitrogen.

  • Reagents: Thiophene-2-carbohydrazide (0.01 mol), Substituted Aromatic Aldehyde (0.01 mol), Ethanol (Absolute, 20 mL), Glacial Acetic Acid (3-5 drops).

  • Procedure:

    • Dissolve thiophene-2-carbohydrazide in warm ethanol in a round-bottom flask.

    • Add the equimolar amount of the aromatic aldehyde.

    • Add catalytic glacial acetic acid.[1]

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.

    • Filtration: Filter the precipitate under vacuum.

    • Purification: Recrystallize from hot ethanol to yield pure crystals.

  • Validation:

    • IR: Look for disappearance of NH2 doublet (3200-3300 cm-1) and appearance of C=N stretch (1600-1620 cm-1).

    • 1H NMR: Azomethine proton (-N=CH-) singlet typically appears at δ 8.0–8.8 ppm.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale: A colorimetric assay is preferred over disc diffusion for hydrophobic thiophene derivatives to avoid diffusion limitations in agar.

  • Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB) to starting concentration (e.g., 512 µg/mL).

  • Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate. Perform serial 2-fold dilutions of the test compound.

  • Inoculation: Adjust bacterial inoculum to 5 x 10^5 CFU/mL and add 100 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.015% Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Resazurin unchanged).

    • Pink/Colorless: Growth (Reduced to Resorufin).

  • Endpoint: The lowest concentration remaining blue is the MIC.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of thiophene hydrazides is strictly governed by the electronic and steric nature of substituents.

  • The Thiophene Core (C2 vs C3): Substitution at C2 (adjacent to sulfur) is generally preferred for hydrazide attachment. It allows the sulfur lone pair to participate in the conjugated system extending to the hydrazone, enhancing binding affinity.

  • The Hydrazide Linker: The -NH-N=CH- motif is rigid. Methylation of the amide nitrogen (-N(CH3)-) often abolishes activity by disrupting the hydrogen bond donor capability required for active site interaction (e.g., with Asp73 in DNA gyrase).

  • The Aryl Ring (Distal):

    • Electron-Withdrawing Groups (EWG): NO2, Cl, F at para position increase lipophilicity and metabolic stability. They also pull electron density, making the azomethine carbon more electrophilic (reactive).

    • Electron-Donating Groups (EDG): OH, OMe can enhance solubility but may reduce membrane permeability. A 2-OH group often forms an intramolecular H-bond with the azomethine nitrogen, locking the conformation and potentially improving specificity.

References

  • Popiołek, Ł., et al. (2018). "Synthesis and antibacterial activity analysis of new hydrazide–hydrazones of isonicotinic acid."[2] Biomedicine & Pharmacotherapy.

  • Olayinka, E.T., et al. "Synthesis and biological evaluation of new hydrazide-Schiff bases." Bangladesh Journal of Pharmacology.

  • El-Naggar, M., et al. (2022). "Synthesis and anticancer activity of hydrazinyl-thiazole derivatives." Journal of Molecular Structure.

  • Roman, G. (2022). "Biological Diversity of Thiophene: A Review." Mini-Reviews in Medicinal Chemistry.

  • Ginex, T., et al. (2024). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Cellular and Infection Microbiology.

Sources

Foundational

4-Bromo-5-butylthiophene-2-carbohydrazide: A Technical Guide for Novel Drug Discovery and Development

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry Heterocyclic compounds are foundational to the development of new therapeutic agents, with the thiophene ring being a particularly not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

Heterocyclic compounds are foundational to the development of new therapeutic agents, with the thiophene ring being a particularly noteworthy scaffold.[1][2] Thiophene, a five-membered aromatic ring containing a sulfur atom, is a versatile building block in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[2] The planarity and aromaticity of the thiophene ring enhance its ability to bind to receptors, while its structure allows for diverse functionalization, enabling the fine-tuning of selectivity and potency.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet underexplored derivative, 4-Bromo-5-butylthiophene-2-carbohydrazide, providing a comprehensive overview of its proposed synthesis, characterization, and potential applications for researchers and drug development professionals.

Proposed Synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Synthesis of 2-Butyl-5-bromothiophene

  • Reaction Setup: To a solution of 2-butylthiophene in a suitable solvent such as tetrahydrofuran (THF), cooled to -78°C, add n-butyllithium (n-BuLi) dropwise.

  • Lithiation: Stir the reaction mixture at -78°C for 45 minutes to facilitate the deprotonation at the 5-position of the thiophene ring.

  • Bromination: Introduce a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the reaction mixture and allow it to slowly warm to room temperature.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to yield 2-butyl-5-bromothiophene.

Step 2: Synthesis of 4,5-Dibromo-2-butylthiophene

  • Reaction Setup: Dissolve the 2-butyl-5-bromothiophene from Step 1 in a suitable solvent.

  • Further Bromination: Add a brominating agent, such as bromine, dropwise to the stirred mixture at a controlled temperature, often in the presence of a catalyst like iron filings.

  • Workup and Purification: After the reaction is complete, quench with a reducing agent and extract the product. Purify by column chromatography to obtain 4,5-dibromo-2-butylthiophene.

Step 3: Synthesis of Methyl 4-Bromo-5-butylthiophene-2-carboxylate

  • Lithiation: React the 4,5-dibromo-2-butylthiophene with n-BuLi at -78°C to selectively perform a lithium-halogen exchange at the 2-position.

  • Carboxylation: Bubble carbon dioxide gas through the reaction mixture or add solid dry ice.

  • Esterification: Acidify the reaction mixture and then treat with methanol in the presence of a catalytic amount of sulfuric acid to yield the methyl ester.[5]

  • Purification: Purify the resulting methyl 4-bromo-5-butylthiophene-2-carboxylate by column chromatography.

Step 4: Synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide

  • Hydrazinolysis: Reflux the methyl 4-bromo-5-butylthiophene-2-carboxylate with hydrazine hydrate in an alcoholic solvent (e.g., ethanol).[5][6]

  • Isolation: Upon completion of the reaction, cool the mixture to induce precipitation of the product.

  • Purification: Filter the solid, wash with a cold solvent, and dry to obtain the final product, 4-Bromo-5-butylthiophene-2-carbohydrazide.

Synthesis_Pathway A 2-Butylthiophene B 2-Butyl-5-bromothiophene A->B n-BuLi, NBS C 4,5-Dibromo-2-butylthiophene B->C Br2, Fe D Methyl 4-Bromo-5-butylthiophene-2-carboxylate C->D 1. n-BuLi 2. CO2 3. MeOH, H+ E 4-Bromo-5-butylthiophene-2-carbohydrazide D->E N2H4·H2O, EtOH, Reflux

Caption: Proposed synthetic pathway for 4-Bromo-5-butylthiophene-2-carbohydrazide.

Physicochemical Properties and Characterization

The structural features of 4-Bromo-5-butylthiophene-2-carbohydrazide suggest specific physicochemical properties that are crucial for its handling, formulation, and biological activity. The presence of the carbohydrazide moiety introduces polar character and the capacity for hydrogen bonding, which will influence its solubility and melting point.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C9H13BrN2OSBased on structure
Molecular Weight ~277.18 g/mol Calculated
Appearance Likely a solid at room temperatureSimilar carbohydrazides are solids[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Presence of polar carbohydrazide group
Melting Point Expected to be a crystalline solid with a defined melting pointTypical for carbohydrazide derivatives
Analytical Characterization

The synthesized 4-Bromo-5-butylthiophene-2-carbohydrazide should be thoroughly characterized using standard spectroscopic techniques to confirm its structure and purity.[2][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will provide information on the number and environment of the protons. Expected signals would include those for the butyl chain, the thiophene ring proton, and the -NH and -NH2 protons of the hydrazide group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks for the N-H, C=O, and C-Br bonds will be indicative of the successful synthesis.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide fragmentation patterns that can further confirm the structure.

Potential Applications and Biological Activity

The structural motifs present in 4-Bromo-5-butylthiophene-2-carbohydrazide suggest a range of potential biological activities, drawing parallels from extensive research on related thiophene and carbohydrazide derivatives.

Anticancer Potential

Thiophene derivatives have shown significant antiproliferative effects against various cancer cell lines.[1] The carbohydrazide moiety can act as a versatile scaffold for the synthesis of various heterocyclic compounds with potential anticancer activity. The presence of a bromine atom can enhance the lipophilicity and potentially the binding affinity of the molecule to biological targets.

Antimicrobial Activity

Thiophene-2-carbohydrazide derivatives have been investigated as antimicrobial agents.[8][9] The carbohydrazide functional group can be further derivatized to form Schiff bases or other heterocyclic systems, which have demonstrated potent activity against a range of bacteria and fungi.[5] The butyl group may enhance the compound's ability to penetrate microbial cell membranes.

Experimental Workflow for Biological Screening

Biological_Screening_Workflow A Synthesized 4-Bromo-5-butylthiophene-2-carbohydrazide B Purity and Structural Confirmation (NMR, MS, IR) A->B C In vitro Cytotoxicity Assays (e.g., MTT, XTT) B->C D Antimicrobial Screening (e.g., MIC, MBC) B->D E Lead Compound Identification C->E D->E F Mechanism of Action Studies E->F G In vivo Efficacy Studies F->G

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

4-Bromo-5-butylthiophene-2-carbohydrazide represents a promising, yet unexplored, chemical entity with significant potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure suggests a high likelihood of interesting biological activities. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this novel thiophene derivative, paving the way for the development of new therapeutic agents. The versatility of the carbohydrazide functional group also offers opportunities for further chemical modifications to optimize potency and selectivity, making 4-Bromo-5-butylthiophene-2-carbohydrazide an attractive starting point for future medicinal chemistry programs.

References

Sources

Exploratory

Precision Functionalization of Thiophenes: A Technical Guide to Brominated Intermediates

Executive Summary Brominated thiophenes represent a cornerstone class of heteroaromatic building blocks, serving as the functional pivot points for complex organic synthesis in both pharmaceutical discovery and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated thiophenes represent a cornerstone class of heteroaromatic building blocks, serving as the functional pivot points for complex organic synthesis in both pharmaceutical discovery and materials science.[1] Their utility stems from the high polarizability of the C–Br bond, which facilitates facile metal-halogen exchange and transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

This technical guide moves beyond basic textbook definitions to address the critical challenges of regioselectivity—specifically the manipulation of the electronically distinct


 (C2/C5) and 

(C3/C4) positions. We provide validated protocols for synthesizing these intermediates and illustrate their application in high-performance conjugated polymers (P3HT) and bioactive scaffolds.

Structural Fundamentals & Reactivity Profile

Thiophene is a


-excessive heteroaromatic ring. The sulfur atom donates a lone pair into the 

-system, increasing the electron density on the ring carbons relative to benzene.
The Regioselectivity Paradox[2]
  • Electrophilic Aromatic Substitution (EAS): The C2 (

    
    ) position is kinetically favored over C3 (
    
    
    
    ) by a factor of approximately 1000:1. The intermediate
    
    
    -complex formed at C2 is stabilized by three resonance structures (including one with the positive charge on sulfur), whereas attack at C3 yields only two stabilizing structures.
  • The Challenge: Accessing 3-bromothiophene or 3,4-dibromothiophene requires bypassing this natural electronic bias, often necessitating "Halogen Dance" strategies or steric blocking groups.

Data: Brominating Agent Comparison
AgentActive SpeciesSelectivity (C2:C3)ByproductsRecommended Use
Bromine (

)

/

Low (Poly-bromination common)HBr (Acidic)Large-scale, crude synthesis
N-Bromosuccinimide (NBS) Polarized N-BrHigh (>99:1)Succinimide (Neutral)Lab-scale, precise mono-bromination
DBDMH

equivalent
ModerateDimethylhydantoinIndustrial scale-up

Synthesis Strategies: The "How-To"

Strategy A: Direct Electrophilic Bromination (C2-Selective)

For standard 2-bromothiophene or 2,5-dibromothiophene, NBS is the reagent of choice due to its ability to maintain a low, steady concentration of active bromine radicals/ions, minimizing over-bromination.

Strategy B: The Halogen Dance (C3-Access)

To access the thermodynamically stable but kinetically disfavored 3-position, we utilize the Base-Catalyzed Halogen Dance (BCHD) . This reaction involves a lithium-halogen exchange followed by an isomerization where the halogen migrates to the most acidic position (usually adjacent to the sulfur).

Mechanism Visualization: The Halogen Dance

The following diagram illustrates the rearrangement of 2-bromothiophene to 3-bromothiophene via a lithiated intermediate.

HalogenDance cluster_0 Initiation cluster_1 Isomerization Cascade cluster_2 Quenching Start 2-Bromothiophene Inter1 3-Lithio-2-bromothiophene (Kinetic Intermediate) Start->Inter1 Lithiation (Ortho to Br) LDA LDA / -78°C LDA->Start Inter2 3-Bromo-2-lithiothiophene (Thermodynamic Intermediate) Inter1->Inter2 Halogen Migration (The Dance) Product 3-Bromothiophene Inter2->Product Protonation Quench H2O / MeOH Quench->Inter2

Caption: The Halogen Dance mechanism allows the migration of bromine from C2 to C3 via a lithiated intermediate, driven by the thermodynamic stability of the 2-lithio species.

Applications in Drug Discovery & Materials[1][3]

Bioisosterism in Pharma

Bromothiophenes are precursors to thiophene-based drugs where the thiophene ring replaces a phenyl group (bioisosterism). This substitution often improves metabolic stability and lipophilicity.

  • Key Example: Clopidogrel (Plavix) analogs and Raloxifene intermediates often utilize brominated precursors for cross-coupling to build the core scaffold [1].

Conjugated Polymers (P3HT)

Poly(3-hexylthiophene) (P3HT) is the fruit fly of organic electronics. Its synthesis relies on Grignard Metathesis (GRIM) polymerization.[2][3][4][5][6]

  • Precursor: 2,5-dibromo-3-hexylthiophene.

  • Process: Selective activation of the C5-Br bond (sterically less hindered) via magnesium exchange, followed by Nickel-catalyzed polymerization.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-3-hexylthiophene

Target: Precursor for P3HT monomer synthesis.

Reagents:

  • 3-Hexylthiophene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: THF or Acetonitrile (0.1 M)

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-hexylthiophene and solvent under

    
     atmosphere. Shield from light (foil) to prevent radical side-reactions.
    
  • Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. The exotherm is mild, but temperature control ensures regioselectivity at C2.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane eluent).[7] Product (

    
    ) is less polar than succinimide.
    
  • Workup: Quench with 10%

    
     (removes residual bromine). Extract with diethyl ether. Wash with water and brine.
    
  • Purification: Silica gel chromatography (100% Hexanes).

Validation Point:


 NMR should show the disappearance of the C2 proton (

ppm) and retention of the C5 proton (

ppm).
Protocol B: GRIM Polymerization Workflow

Target: Regioregular P3HT.

The following workflow describes the "Grignard Metathesis" method, widely cited for its high regioregularity (>98% Head-to-Tail coupling) [2].

GRIM_Polymerization cluster_activation Step 1: Monomer Activation cluster_poly Step 2: Polymerization Monomer 2,5-Dibromo-3-hexylthiophene Grignard Add R-MgCl (Exchange Reagent) Selectivity: ~85:15 (C5 vs C2) Monomer->Grignard ActiveSpecies Active Grignard Monomer (Br-Th-MgCl) Grignard->ActiveSpecies Catalyst Add Ni(dppp)Cl2 Catalyst (Kumada Coupling) ActiveSpecies->Catalyst ChainGrowth Chain Growth (Living Polymerization) Catalyst->ChainGrowth End rr-P3HT Polymer ChainGrowth->End MeOH Quench

Caption: The GRIM method utilizes a selective metal-halogen exchange followed by Ni-catalyzed cross-coupling to generate regioregular P3HT.

Safety & Handling

Warning: Brominated thiophenes, particularly those with alkyl side chains (e.g., 3-(bromomethyl)thiophene), are potent lachrymators and skin irritants.

  • Containment: All weighing and transfers must occur within a functioning fume hood.

  • Quenching: Residual active bromine (from NBS or

    
    ) must be quenched with sodium thiosulfate before disposal.
    
  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) at 4°C. Brominated thiophenes are light-sensitive and can undergo photolytic debromination over time.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5118-13-8, 4-Bromobenzo[b]thiophene. Retrieved from [Link]

  • McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (1973). 3-Bromothiophene.[7][8][9][10][11][12] Org. Synth. 1973, 53, 1. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Bromo-5-butylthiophene-2-carbohydrazide

An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a multi-step synthetic pathway, commencing with the bromination of 3-butylthiophene, followed by carboxylation, esterification, and subsequent hydrazinolysis. This guide is designed to provide both a step-by-step experimental procedure and a deeper understanding of the chemical principles and strategic considerations behind each step, ensuring scientific integrity and reproducibility.

Introduction

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the core of numerous pharmacologically active molecules.[1] The unique electronic properties of the thiophene ring allow it to act as a bioisostere for the benzene ring, often leading to improved therapeutic profiles. The introduction of various functional groups onto the thiophene scaffold allows for the fine-tuning of a compound's biological activity. Specifically, carbohydrazide moieties are known to be important pharmacophores, contributing to a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] The target molecule, 4-Bromo-5-butylthiophene-2-carbohydrazide, combines these key features, making it a valuable building block for the synthesis of novel therapeutic agents. This protocol details a reliable and efficient laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. This pathway is designed for efficiency and regiochemical control, starting from the commercially available 3-butylthiophene.

Synthetic_Pathway Start 3-Butylthiophene Intermediate1 2-Bromo-3-butylthiophene Start->Intermediate1 NBS, THF/Hexane Intermediate2 4-Bromo-5-butylthiophene-2-carboxylic acid Intermediate1->Intermediate2 n-BuLi, THF, -78 °C then CO2 Intermediate3 Methyl 4-bromo-5-butylthiophene-2-carboxylate Intermediate2->Intermediate3 SOCl2, Methanol Product 4-Bromo-5-butylthiophene-2-carbohydrazide Intermediate3->Product Hydrazine hydrate, Ethanol Purification_Analysis CrudeProduct Crude Reaction Mixture Extraction Liquid-Liquid Extraction CrudeProduct->Extraction Drying Drying with Anhydrous Salt Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography / Recrystallization Concentration->Purification PureProduct Pure Compound Purification->PureProduct Analysis Analytical Characterization (NMR, IR, MS, EA) PureProduct->Analysis FinalData Structural Confirmation & Purity Assessment Analysis->FinalData

Sources

Application

Advanced Synthetic Strategies for Thiophene-Based Heterocycles in Medicinal Chemistry

Strategic Overview Thiophene rings are ubiquitous pharmacophores in modern medicinal chemistry, serving as classic bioisosteres for phenyl groups.[1] Their inclusion often improves metabolic stability, alters lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Thiophene rings are ubiquitous pharmacophores in modern medicinal chemistry, serving as classic bioisosteres for phenyl groups.[1] Their inclusion often improves metabolic stability, alters lipophilicity (LogP), and modifies receptor binding affinity due to the sulfur atom’s capacity for specific non-covalent interactions.

This Application Note departs from generic textbook synthesis. Instead, we focus on two high-value workflows essential for drug discovery:

  • The Gewald Reaction: For the de novo construction of highly substituted 2-aminothiophenes (privileged scaffolds in kinase inhibitors).

  • Pd-Catalyzed C-H Activation: For the rapid, late-stage diversification of existing thiophene cores without pre-functionalized halides.

Protocol A: The Gewald Reaction (De Novo Synthesis)

The Gewald reaction is the most robust method for synthesizing polysubstituted 2-aminothiophenes. It is a multicomponent reaction (MCR) involving a ketone/aldehyde, an activated nitrile, and elemental sulfur.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via two distinct stages:[2][3]

  • Knoevenagel Condensation: The base catalyzes the condensation of the ketone and the activated nitrile to form an

    
    -unsaturated nitrile.
    
  • Thionation and Cyclization: The intermediate reacts with elemental sulfur (S₈), followed by an intramolecular cyclization (Thorpe-Ziegler type) to yield the thiophene.

Critical Control Point: The choice of base dictates the equilibrium of the Knoevenagel step. Secondary amines like morpholine or diethylamine are preferred over tertiary amines because they can form enamines that accelerate the initial condensation.

Standard Operating Procedure (SOP)

Target: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

  • Cyclohexanone (10.0 mmol)

  • Ethyl cyanoacetate (10.0 mmol)

  • Elemental Sulfur (S₈) (10.0 mmol atom equivalent)

  • Morpholine (12.0 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Protocol:

  • Pre-mix (Knoevenagel Initiation): In a 50 mL round-bottom flask, combine cyclohexanone (0.98 g) and ethyl cyanoacetate (1.13 g) in ethanol (10 mL).

  • Base Addition: Add morpholine (1.05 g) dropwise over 5 minutes. Note: The reaction is exothermic.[4] A slight temperature rise indicates successful enolate formation.

  • Sulfur Addition: Stir the mixture at room temperature for 15 minutes. Then, add elemental sulfur (0.32 g) and the remaining ethanol (10 mL).

  • Heating Phase: Heat the reaction mixture to 60°C.

    • Self-Validation: Within 10-20 minutes, the sulfur solid should dissolve, and the solution will darken (deep orange/brown). If sulfur remains undissolved after 30 mins, add an additional 0.2 eq of base.

  • Reflux: Increase temperature to mild reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product is usually a fluorescent spot.

  • Work-up: Cool the mixture to 0°C in an ice bath. The product often precipitates as a crystalline solid.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Yield Expectation: 70–85%.[5]

Troubleshooting "The Black Tar"

A common failure mode in Gewald synthesis is the formation of a viscous dark tar with no precipitable solid.

  • Cause: Polymerization of the Knoevenagel intermediate or thermal decomposition of sulfur species.

  • Solution: Reduce the reaction temperature to 50°C and extend the time. Alternatively, perform the Knoevenagel step first (isolate the intermediate), then add sulfur and base in a second step.

Protocol B: Late-Stage C-H Functionalization

Traditional cross-coupling (Suzuki/Stille) requires pre-halogenated thiophenes. Modern drug discovery utilizes Direct Arylation via C-H activation to rapidly scan structure-activity relationships (SAR).

Mechanistic Insight: CMD Pathway

This protocol relies on the Concerted Metalation-Deprotonation (CMD) pathway.[6] A carboxylate ligand (Pivalate) on the Palladium acts as an intramolecular base, deprotonating the thiophene C-H bond simultaneously as the metal forms a bond with the carbon.

  • Regioselectivity: The C2 and C5 positions (adjacent to sulfur) are most acidic and reactive. If C2 is blocked, C5 functionalization occurs.

Standard Operating Procedure (SOP)

Target: C5-Arylation of 2-acetylthiophene with 4-bromotoluene.

Reagents:

  • 2-Acetylthiophene (1.0 mmol)

  • 4-Bromotoluene (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic Acid (PivOH) (30 mol%) - Crucial Proton Shuttle

  • K₂CO₃ (2.0 mmol)

  • DMA (Dimethylacetamide) (anhydrous, 3 mL)

Step-by-Step Protocol:

  • Vial Setup: In a 10 mL microwave vial or pressure tube, add Pd(OAc)₂ (11 mg), K₂CO₃ (276 mg), and Pivalic acid (30 mg).

  • Substrate Addition: Add 2-acetylthiophene (126 mg) and 4-bromotoluene (205 mg).

  • Solvent & Seal: Add DMA (3 mL). Cap the vial and purge with Argon for 2 minutes.

    • Why Argon? Oxygen can re-oxidize Pd(0) to inactive species or promote homocoupling of the aryl bromide.

  • Reaction: Heat to 100°C for 12 hours.

  • Work-up: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMA. Dry over MgSO₄.

  • Purification: Flash column chromatography.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for these syntheses.

ThiopheneWorkflow Start Target Thiophene Scaffold Decision Is the Thiophene Ring Already Formed? Start->Decision DeNovo De Novo Synthesis Required Decision->DeNovo No Funct Functionalization Required Decision->Funct Yes Gewald Gewald Reaction (Ketone + Nitrile + S8) DeNovo->Gewald Intermediate Knoevenagel Intermediate Gewald->Intermediate Base Cat. Cyclization Cyclization (2-Aminothiophene) Intermediate->Cyclization + S8 CH_Act Pd-Catalyzed C-H Activation (Pd(OAc)2 / PivOH) Funct->CH_Act CMD_Step CMD Mechanism (C2/C5 Selectivity) CH_Act->CMD_Step PivOH Shuttle Final_Prod Arylated Thiophene Analog CMD_Step->Final_Prod

Caption: Decision matrix for thiophene synthesis. Left branch: Ring construction via Gewald reaction.[7] Right branch: Direct functionalization via C-H activation.

Comparative Data & Reagent Selection

The following table summarizes the operational differences between the classical Gewald approach and the modern C-H activation approach.

ParameterGewald ReactionPd-Catalyzed C-H Activation
Primary Use Creating the ring from acyclic precursors.Modifying an existing ring (SAR exploration).[8][9][10][11]
Key Reagents Elemental Sulfur (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

), Morpholine.
Pd(OAc)

, Pivalic Acid (PivOH).
Atom Economy High (Multicomponent reaction).High (No leaving group on thiophene required).
Limitation Limited to 2-aminothiophenes.[7][12]Requires control of regioselectivity (C2 vs C5).
Green Aspect Water/Ethanol often used as solvent.Reduces toxic organometallic waste (vs. Stille/Suzuki).

References

  • BenchChem. "Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal." BenchChem Application Notes.

  • Organic Chemistry Portal. "Gewald Reaction: Mechanism and Recent Literature." Organic Chemistry Portal.

  • Bellomo, A., et al. "Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes." Organic Letters, 2018.

  • Saba, S., et al. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." Journal of Organic Chemistry, 2024.[3]

  • Haghi, A.K. "Synthesis, Properties, and Biological Applications of Thiophene." Royal Society of Chemistry, 2024.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Bromo-5-butylthiophene-2-carbohydrazide

Welcome to the technical support center for the purification of crude 4-Bromo-5-butylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Bromo-5-butylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 4-Bromo-5-butylthiophene-2-carbohydrazide?

A: Impurities in the synthesis of this compound typically arise from unreacted starting materials, side-products from the bromination or hydrazinolysis steps, and potential degradation products. Common impurities may include:

  • Unreacted Starting Material: Such as the corresponding methyl or ethyl ester of 4-bromo-5-butylthiophene-2-carboxylic acid.

  • Di-brominated Species: Over-bromination can lead to the formation of di-brominated thiophene derivatives.

  • Unreacted Hydrazine: Excess hydrazine hydrate used in the hydrazinolysis step.

  • Side-Products from Hydrazinolysis: Incomplete reaction or side reactions can occur.

Q2: Which purification techniques are most effective for 4-Bromo-5-butylthiophene-2-carbohydrazide?

A: The most commonly employed and effective purification methods for thiophene carbohydrazide derivatives are recrystallization and column chromatography.

  • Recrystallization is often the first choice for solid compounds to achieve high purity by removing small amounts of impurities.

  • Column chromatography is highly effective for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily products.[1]

Q3: My compound appears to be an oil after synthesis. Can I still use recrystallization?

A: Yes, it is possible to crystallize an oily product. A two-solvent system is often effective. First, dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. Gentle warming to redissolve the precipitate followed by slow cooling can induce crystallization.

Troubleshooting Guide

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting & Optimization
Incomplete Reaction Before purification, ensure the synthesis has gone to completion using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction is incomplete, consider optimizing reaction conditions such as reaction time, temperature, or stoichiometry of reagents.
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Improper Recrystallization Technique Using too much solvent during recrystallization will lead to low recovery. Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is sufficiently cooled to allow for maximum crystal formation. Washing the collected crystals with a large volume of cold solvent can also dissolve a significant amount of product; use a minimal amount of ice-cold solvent for washing.
Decomposition on Silica Gel Some thiophene derivatives can be sensitive to the acidic nature of silica gel.[1] If you suspect degradation during column chromatography, consider neutralizing the silica gel with a base like triethylamine (typically 1-2% in the eluent) or using an alternative stationary phase like neutral alumina.[1]
Issue 2: Persistent Impurities After Recrystallization

If recrystallization alone is insufficient to remove certain impurities, a multi-step purification approach is recommended.

Workflow for Multi-Step Purification

crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Check (TLC/NMR) recrystallization->analysis1 pure Pure Product analysis1->pure Purity > 98% impure1 Impurities Still Present analysis1->impure1 Purity < 98% column Column Chromatography analysis2 Purity Check (TLC/NMR) column->analysis2 analysis2->pure Purity > 98% impure2 Impurities Still Present analysis2->impure2 Re-evaluate Purification Strategy impure1->column start Start Column Chromatography problem Problem Poor Separation Compound Stuck on Column Streaking/Tailing on TLC start->problem solution Solution Optimize Solvent System / Use Gradient Elution Increase Eluent Polarity / Check Compound Solubility Ensure Proper Sample Loading / Check for Overloading problem:p1->solution:s1 problem:p2->solution:s2 problem:p3->solution:s3

Sources

Optimization

Optimizing reaction conditions for thiophene carbohydrazide synthesis

Technical Support Center: Thiophene Carbohydrazide Synthesis Optimization Ticket ID: TCH-OPT-2024 Subject: Optimization of Reaction Conditions for Thiophene-2-Carbohydrazide Synthesis Status: Open Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Carbohydrazide Synthesis Optimization

Ticket ID: TCH-OPT-2024 Subject: Optimization of Reaction Conditions for Thiophene-2-Carbohydrazide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of Thiophene Scaffolds

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of thiophene-2-carbohydrazide is suffering from one of three common bottlenecks: dimerization (bis-hydrazide formation) , incomplete conversion , or difficulty in isolation (oily residues) .

Unlike benzene analogs, the thiophene ring is electron-rich (π-excessive). The sulfur atom at position 1 donates electron density, making the carbonyl carbon at position 2 less electrophilic than benzoyl chloride or benzoate esters. This subtle electronic difference requires specific tuning of your nucleophilic acyl substitution parameters to drive the reaction to completion without generating impurities.

Module 1: The Gold Standard Protocol (Optimization)

The following protocol is the optimized "Gold Standard" for converting ethyl thiophene-2-carboxylate to thiophene-2-carbohydrazide .

Reaction Workflow Diagram

ReactionWorkflow Start Ethyl Thiophene-2-Carboxylate Process Reflux (78-80°C) 4-6 Hours Start->Process Add dropwise to Reagent Hydrazine Hydrate (80% or 64%) (5.0 Equivalents) Reagent->Process Excess is critical Solvent Ethanol (Abs.) Concentration: 0.5 M Solvent->Process Check TLC Check (Hex:EtOAc 3:7) Process->Check Check->Process Incomplete Workup Cool to 0-5°C Precipitate Formation Check->Workup Conversion >98% Product Thiophene-2-Carbohydrazide (Solid) Workup->Product Filtration & Wash

Caption: Figure 1. Optimized workflow for the hydrazinolysis of thiophene esters. Note the critical "Reverse Addition" strategy implied by the reagent node.

Key Optimization Parameters
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1:5 (Ester : Hydrazine)Critical: A 1:1 ratio favors the formation of the thermodynamic "dimer" (N,N'-bis(thiophene-2-carbonyl)hydrazine). Excess hydrazine ensures the mono-hydrazide is the kinetic product.
Solvent Ethanol (Absolute) Methanol is faster but toxic. Ethanol provides the ideal boiling point (78°C) to overcome the reduced electrophilicity of the thiophene carbonyl.
Concentration 0.5 M - 1.0 M High dilution favors the mono-product. High concentration increases the probability of the product reacting with starting material (dimerization).
Temperature Reflux (78-80°C) Room temperature reaction is too slow for thiophene esters (often >24h). Reflux ensures completion in 4-6 hours.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My product is precipitating as a sticky oil or gum, not a solid. How do I fix this?

Diagnosis: This is a common issue caused by trapped solvent or impurities (unreacted ester) lowering the melting point. Corrective Action:

  • The "Scratch" Method: Cool the reaction mixture to 0°C. Use a glass rod to vigorously scratch the side of the flask at the air/liquid interface. This provides nucleation sites.

  • Solvent Swap: If ethanol fails, evaporate to dryness. Redissolve the oil in a minimum amount of hot Ethyl Acetate , then add Hexane dropwise until turbid. Cool slowly.

  • Seeding: If you have a previous batch, add a single crystal to the cooled oil to induce crystallization.[1]

Q2: I am seeing a secondary spot on TLC that runs higher than my product. Is this the dimer?

Diagnosis: Yes. The bis-hydrazide (dimer) is less polar than the mono-hydrazide because it lacks the free -NH2 group. The Fix (Purification):

  • The dimer is significantly less soluble in ethanol than the product.

  • Protocol: Boil the crude solid in ethanol. The product will dissolve; the dimer will likely remain as a solid. Filter the hot solution to remove the dimer. Crystallize the filtrate to get pure product. Prevention:

  • Reverse Addition: Do not add hydrazine to the ester. Dissolve hydrazine in ethanol, bring to reflux, and add the ester solution dropwise to the hydrazine. This ensures the ester always encounters a vast excess of hydrazine.

Q3: Can I use microwave irradiation to speed this up?

Answer: Yes, and it is highly recommended for thiophene derivatives. Microwave Protocol:

  • Reactants: Ester (1 eq) + Hydrazine Hydrate (3 eq).

  • Solvent: Minimal Ethanol (or solvent-free if using silica support).

  • Settings: 300W, 80-100°C, 5-10 minutes.

  • Result: Yields often improve to >90% due to rapid heating preventing side reactions.

Module 3: Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose your specific experimental outcome.

TroubleshootingTree Start Analyze Crude Product State Physical State? Start->State Solid Solid Precipitate State->Solid Oil Oily/Sticky State->Oil MPCheck Check Melting Point Solid->MPCheck Action3 Triturate w/ Et2O or Ice Bath Oil->Action3 Pure Sharp MP (Success) MPCheck->Pure Matches Lit. Impure Broad MP (>5°C range) MPCheck->Impure TLC TLC Analysis Dimer High Rf Spot? (Dimer) TLC->Dimer Less Polar Spot Ester High Rf Spot? (Start Mat.) TLC->Ester Matches SM Impure->TLC Action1 Recrystallize: Hot EtOH Filter Dimer->Action1 Action2 Reflux longer Add more Hydrazine Ester->Action2

Caption: Figure 2. Diagnostic logic tree for post-reaction analysis. Follow the path based on your physical observation.

Module 4: Safety & Handling (The "Must-Knows")

  • Hydrazine Toxicity: Hydrazine hydrate is a potent hepatotoxin and suspected carcinogen.

    • Neutralization: All glassware and spills should be treated with dilute hypochlorite (bleach) solution before washing. This oxidizes hydrazine to harmless nitrogen gas.

  • Anhydrous vs. Hydrate: Do not use anhydrous hydrazine. It is explosive and unnecessary. The 80% or 64% hydrate solution is safer and the water content actually helps solubilize the polar intermediate.

References

  • Elshaarawy, R. F. M., et al. (2011).[2] "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B, 66(12), 1202–1208.

  • Soujanya, M., & Rajitha, G. (2017).[3] "Microwave Assisted Synthesis, Characterization... of Acylhydrazones Bearing Thiophene Moiety." Asian Journal of Chemistry, 29(11), 2479-2484.

  • BenchChem Technical Support. (2025). "2-Thiophenemethanol synthesis mechanism and Hydrazide Optimization."

  • NIST Chemistry WebBook. "2-Thiophenecarboxylic acid hydrazide (CAS 2361-27-5)."

Sources

Troubleshooting

Side reactions in the synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide

Technical Support Center: Synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide Ticket ID: #SYN-THIO-4BR-005 Subject: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide

Ticket ID: #SYN-THIO-4BR-005 Subject: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide presents a unique duality of challenges: regiocontrol during the halogenation of the electron-rich thiophene ring and stoichiometric management during the nucleophilic acyl substitution with hydrazine.

This guide deconstructs the synthesis into its two critical phases, identifying the specific mechanistic origins of common side reactions (isomers, dimers, and radical byproducts) and providing self-validating protocols to mitigate them.

Phase 1: The Bromination Checkpoint

Target Transformation: 5-butylthiophene-2-carboxylate


 4-bromo-5-butylthiophene-2-carboxylate.

The presence of the butyl group at C5 and the ester at C2 creates a "push-pull" electronic system. While the ester directs meta (to C4), the alkyl group is an ortho, para-director (activating C4). This synergistic directing effect is favorable, but the butyl chain introduces a risk of radical side-chain bromination .

Critical Side Reactions
Side ProductStructureRoot CauseDiagnostic Sign

-Bromoalkyl Impurity
Bromine attached to the butyl chain (benzylic-like position).Radical Mechanism: Presence of light or radical initiators during NBS bromination.1H NMR: Multiplet shift in the butyl

-CH₂ region (

2.8–3.0 ppm).
3-Bromo Isomer Bromine at C3 instead of C4.Thermodynamic Control: High reaction temperatures allowing attack at the less hindered (but electronically less favored) C3 position.1H NMR: Loss of the specific C3 singlet; appearance of a C4 singlet (often overlapping).
Dibromo Species Bromine at C3 and C4.[1]Stoichiometric Excess:

eq. of brominating agent used.
MS: M+2 and M+4 isotope pattern (Tribromo pattern).
Protocol Optimization (The "Dark" Method)

To prevent side-chain bromination, the reaction must be strictly restricted to the Electrophilic Aromatic Substitution (EAS) pathway.

  • Reagent Selection: Use N-Bromosuccinimide (NBS) in DMF or Acetonitrile rather than elemental bromine (

    
    ). NBS provides a controlled release of 
    
    
    
    .
  • Radical Suppression: Wrap the reaction flask in aluminum foil to exclude light.

  • Temperature: Maintain

    
     to 
    
    
    
    . Do not reflux unless kinetics are sluggish. Reflux promotes radical pathways.

Phase 2: The Hydrazinolysis Gateway

Target Transformation: Methyl 4-bromo-5-butylthiophene-2-carboxylate


 Target Hydrazide.

This step involves the nucleophilic attack of hydrazine on the ester. The primary failure mode here is dimerization , where the newly formed hydrazide attacks another molecule of ester, forming a symmetric bis-hydrazide.

Pathway Visualization

G Start Methyl Ester (Substrate) Target Target Hydrazide (Product) Start->Target  1 eq. N2H4 (Kinetic Product)   Hydrazine Hydrazine Hydrate (Nucleophile) Dimer Bis-Hydrazide (Dimer Impurity) Target->Dimer  + 2nd Ester Molecule (Limiting N2H4)   Oxadiazole 1,3,4-Oxadiazole (Cyclized Impurity) Target->Oxadiazole  High Temp / Acid (Dehydration)  

Caption: Reaction pathway showing the competition between the desired hydrazide formation and the parasitic dimerization (red dashed lines).

Troubleshooting The "Dimer Trap"

Q: Why is my product melting point significantly higher than reported (


)? 
A:  You likely isolated the Bis-hydrazide dimer .
  • Mechanism: If the local concentration of hydrazine is low, the highly nucleophilic primary amine of the product hydrazide attacks a second ester molecule.

  • Solution: strictly follow the "Reverse Addition" or "High Dilution" protocol.

    • Standard: Add Ester to Hydrazine (ensures Ester is always in a sea of Hydrazine).

    • Stoichiometry: Use 5–10 equivalents of Hydrazine Hydrate.[2] Do not use 1:1.

Q: My product is an oil/gum and won't precipitate. A: The 5-butyl chain increases lipophilicity, preventing precipitation in ethanol (unlike the methyl analog).

  • Fix:

    • Concentrate the reaction mixture to remove excess ethanol/hydrazine.

    • Add cold water .

    • If it oils out, triturate with Hexane/Diethyl Ether (1:1) to induce crystallization.

FAQ: Analytical & Purification Guide

Impurity Profiling Table
ObservationProbable CauseCorrective Action
Yellow Coloration Oxidation of hydrazine or trace bromine residues.Wash crude solid with 10%

(Thiosulfate) solution.
Insoluble in dil. HCl Bis-hydrazide Dimer . The dimer is less basic and much less soluble than the mono-hydrazide.Filter off the insoluble solid (likely dimer). The filtrate contains the product.
NMR: Extra doublet at 7.0 ppm De-bromination . Loss of Br at C4 during reaction (rare but possible with metal contamination).Check Pd/Ni contamination if cross-coupling was performed prior.
Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Purity / Yield CheckTLC Check TLC (Is Starting Material Gone?) Start->CheckTLC YesGone Yes, SM Consumed CheckTLC->YesGone NoGone No, SM Remains CheckTLC->NoGone CheckSolubility Is Solid Soluble in Dilute HCl? YesGone->CheckSolubility Reflux Increase Temp/Time NoGone->Reflux Soluble Product is Hydrazide. (Check for oiling out) CheckSolubility->Soluble Yes Insoluble Product is Dimer. (Discard Solid) CheckSolubility->Insoluble No

Caption: Logic flow for diagnosing hydrazide synthesis failures.

References

  • Regioselectivity in Thiophene Functionalization

    • Title: Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.[1]

    • Source: MDPI (Molecules), 2021.
    • Relevance: Establishes lithiation and bromination protocols for 5-alkylthiophenes, confirming the directing effects of the alkyl chain.
    • URL:[Link]

  • Hydrazide Synthesis & Side Reactions

    • Title: Optimizing the reaction conditions for hydrazinolysis of phenazine esters (Technical Guide).
    • Source: BenchChem.[2][3]

    • Relevance: Provides the general troubleshooting framework for ester-to-hydrazide conversions, specifically addressing dimeriz
  • Compound Data & Analogues

    • Title: 4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333).[4]

    • Source: PubChem.[4]

    • Relevance: Validates the stability and existence of the 4-bromo-5-alkyl motif.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Bromo-5-butylthiophene-2-carbohydrazide

Welcome to the technical support center for the crystallization of 4-Bromo-5-butylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-Bromo-5-butylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

I. Introduction to Crystallization Challenges

Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The final physical form of a compound, including its crystal structure (polymorphism), can significantly impact its stability, solubility, and bioavailability.[1][3][4] 4-Bromo-5-butylthiophene-2-carbohydrazide, with its combination of a substituted thiophene ring, a bromo group, a butyl chain, and a carbohydrazide functional group, presents a unique set of crystallization challenges. This guide will provide a structured approach to troubleshooting these issues.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the crystallization of 4-Bromo-5-butylthiophene-2-carbohydrazide.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common problem in crystallization.[5] It often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[5][6]

Causality and Solutions:

  • High Solute Concentration/Rapid Cooling: If the solution is supersaturated to a great extent or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice, leading to the formation of an oil.

    • Troubleshooting Steps:

      • Reheat the solution to redissolve the oil.[6]

      • Add a small amount of additional solvent to slightly decrease the saturation.[7]

      • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask.[5]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound.

    • Troubleshooting Steps:

      • Select a solvent with a lower boiling point. The ideal solvent should have a boiling point at least 10°C below the melting point of your solid.[6]

      • Consider using a mixed solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an antisolvent) in which the compound is less soluble until the solution becomes slightly cloudy. Then, allow it to cool slowly.[8][9]

  • Presence of Impurities: Impurities can lower the melting point of your compound and interfere with crystal lattice formation.

    • Troubleshooting Steps:

      • If your solution is colored, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield.[7]

      • If the impurity is from a preceding reaction step, consider re-purifying the crude material using another technique like column chromatography before attempting crystallization.[10]

Q2: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: A low yield can be frustrating, but it is often a solvable problem. The most common reasons for low yield are using too much solvent, premature crystallization, or issues with the initial reaction.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling.[5][7]

    • Troubleshooting Steps:

      • If you suspect you've used too much solvent, you can carefully evaporate some of it by gently heating the solution or using a rotary evaporator to reduce the volume.[5] Then, attempt the crystallization again.

      • For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

  • Premature Crystallization: If crystals form too quickly, especially during a hot filtration step, you can lose a significant portion of your product.

    • Troubleshooting Steps:

      • Ensure all your glassware (funnel, filter flask) is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.

      • Use a slight excess of hot solvent to keep the compound dissolved during filtration. This excess can be evaporated later.

  • Incomplete Precipitation: The compound may be more soluble in the cold solvent than anticipated.

    • Troubleshooting Steps:

      • After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal formation.[10]

      • If crystals still do not form, it may be necessary to try a different solvent or solvent system where the compound has lower solubility at cold temperatures.

Q3: No crystals are forming, even after cooling the solution for an extended period. What can I do to induce crystallization?

A3: The failure of crystals to form from a supersaturated solution is a common issue that can often be resolved by providing a nucleation site for crystal growth to begin.[1]

Causality and Solutions:

  • Supersaturation without Nucleation: The solution may be supersaturated, but there are no nucleation sites for crystals to start growing.

    • Troubleshooting Steps:

      • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will provide a template for other molecules to crystallize upon.[6][11]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[5]

      • Further Cooling: Place the flask in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.[5]

      • Solvent Evaporation: If the above methods fail, it's likely you have too much solvent. Slowly evaporate some of the solvent to increase the concentration of your compound and try the induction techniques again.[5][11]

Q4: The crystals I obtained are very small or appear as a powder. How can I grow larger, higher-quality crystals?

A4: The size and quality of crystals are directly related to the rate of their formation. Rapid crystallization traps impurities and results in small, poorly formed crystals.[7]

Causality and Solutions:

  • Rapid Cooling: Cooling the solution too quickly is the primary cause of small crystal formation.

    • Troubleshooting Steps:

      • Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help achieve this. An ideal crystallization process should have crystals beginning to form after about 5 minutes and continue to grow over a period of 20 minutes or more.[7]

      • Use a slight excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[7]

  • High Supersaturation: If the initial concentration of the solute is too high, it can lead to rapid precipitation rather than slow crystallization.

    • Troubleshooting Steps:

      • Start with a slightly more dilute solution by adding a small amount of extra hot solvent.

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude 4-Bromo-5-butylthiophene-2-carbohydrazide in various solvents at room temperature and upon heating.[10] An ideal solvent will dissolve the compound when hot but not at room temperature.[12] Based on the structure, consider solvents like ethanol, isopropanol, ethyl acetate, or toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.[10] Ensure your filtration apparatus is pre-heated.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[10] Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[10]

  • Isolation: Collect the crystals by vacuum filtration.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[10]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties.

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents. One should be a "good" solvent in which your compound is highly soluble, and the other a "poor" solvent (antisolvent) in which it is sparingly soluble.[6][9] Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[9]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-9 from the Single-Solvent Recrystallization protocol.

IV. Data Presentation

Table 1: Common Solvents for Crystallization of Heterocyclic Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, often used as an antisolvent with alcohols.[6]
EthanolHigh78A versatile solvent for a range of polarities.[11][13]
IsopropanolMedium82Similar to ethanol, can be a good choice for thiophene derivatives.[10]
Ethyl AcetateMedium77A good solvent for compounds of intermediate polarity.[14]
AcetoneMedium56A relatively volatile solvent.[11]
DichloromethaneLow40Often used in mixed-solvent systems with hexane or other non-polar solvents.[10]
TolueneLow111Can be effective but has a high boiling point, increasing the risk of oiling out.[12][14]
Hexane/HeptaneLow69/98Non-polar solvents, often used as antisolvents.[11]

V. Visualization of Workflows

Crystallization_Troubleshooting start Crude 4-Bromo-5-butylthiophene- 2-carbohydrazide solvent_selection Select Solvent(s) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out If Oiling Out success Filter, Wash, and Dry Crystals crystals_form->success Yes no_crystals No Crystals Form crystals_form->no_crystals No low_yield Low Yield success->low_yield If Low Yield reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent change_solvent Change Solvent/ Solvent System oiling_out->change_solvent reduce_volume Reduce Solvent Volume low_yield->reduce_volume induce_crystallization Induce Crystallization: Seed, Scratch, or Cool Further no_crystals->induce_crystallization reheat_add_solvent->cool induce_crystallization->crystals_form induce_crystallization->reduce_volume If Still No Crystals reduce_volume->dissolve

Caption: Troubleshooting workflow for the crystallization of 4-Bromo-5-butylthiophene-2-carbohydrazide.

VI. References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Crystallization. All About Drugs. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Exp 2 - Crystallization. University of Wisconsin-La Crosse. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, June 1). ACS Publications. [Link]

  • Guide for crystallization. Université de Sherbrooke. [Link]

  • Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec. [Link]

  • Preparation of carbohydrazide. PrepChem.com. [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]

  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. (2025, August 8). ResearchGate. [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town Science. [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023, June 6). MDPI. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PMC. [Link]

  • Synthesis, characterization, crystal structure and mesomorphic behavior of thiophene based homologous series. (2021, October 16). Taylor & Francis Online. [Link]

  • Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry (RSC Publishing). [Link]

  • Problems, potentials and future of industrial crystallization. Hep Journals. [Link]

  • Liquid Crystalline Materials Containing Thiophene Rings. (2025, June 16). ACS Publications. [Link]

  • Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. DOI. [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020, December 28). ACS Publications. [Link]

  • Preparation method of 3-bromothiophene. Google Patents.

  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. ResearchGate. [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2019, March 16). ResearchGate. [Link]

  • Preparation of 2-bromothiophene. PrepChem.com. [Link]

  • 4-Bromo-5-methylthiophene-2-carbohydrazide. PubChem. [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. (2025, August 7). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-5-butylthiophene-2-carbohydrazide

This guide provides in-depth troubleshooting and best practices for the purification of 4-Bromo-5-butylthiophene-2-carbohydrazide. It is designed for researchers, chemists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and best practices for the purification of 4-Bromo-5-butylthiophene-2-carbohydrazide. It is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this and structurally related thiophene derivatives. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Q1: My final product is contaminated with the starting material, ethyl or methyl 4-bromo-5-butylthiophene-2-carboxylate. How can I remove it?

A1: This is a common issue arising from incomplete hydrazinolysis. While optimizing the reaction by increasing the excess of hydrazine hydrate or extending the reaction time is the first step, post-synthesis purification is critical.

  • Causality: The starting ester is significantly less polar than the product carbohydrazide due to the absence of the -NHNH2 group, which is capable of strong hydrogen bonding. This difference in polarity is the key to their separation.

  • Solution 1: Flash Column Chromatography: This is the most effective method.[1] Use a silica gel stationary phase. Begin with a non-polar solvent system, such as hexane/ethyl acetate (9:1), and gradually increase the polarity. The less polar ester will elute first, followed by the desired carbohydrazide product. A typical silica gel-to-crude product ratio is 50:1 to 100:1 by weight to ensure good separation.[2]

  • Solution 2: Recrystallization: If the contamination is minor, recrystallization can be effective. Screen for a solvent system where the carbohydrazide has high solubility when hot and low solubility when cold, while the ester remains soluble at low temperatures. Alcohols like ethanol or isopropanol are good starting points.[3]

Q2: I'm observing significant product loss and streaking on my TLC plates during silica gel chromatography. What's happening?

A2: This suggests your compound may be degrading on the column.

  • Causality: Standard silica gel is slightly acidic (pH ~4-5), which can cause the degradation of sensitive compounds, including some thiophene derivatives and hydrazides.[1] The streaking indicates that the compound is interacting strongly and possibly irreversibly with the stationary phase.

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, like triethylamine (TEA), to your eluent system (typically 1-2%).[1] This will cap the acidic silanol groups and prevent degradation.

  • Solution 2: Switch the Stationary Phase: If deactivation is insufficient, consider using a neutral stationary phase like alumina. This is a viable option for acid-sensitive compounds.[1]

  • Solution 3: Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This reduces the time your compound is exposed to the stationary phase.[1]

Q3: My NMR analysis shows a complex multiplet in the aromatic region that I can't assign. Could it be a regioisomeric impurity?

A3: Yes, contamination with regioisomers is a frequent challenge in the synthesis of substituted thiophenes.[2] For example, you might have a small amount of 3-Bromo-5-butylthiophene-2-carbohydrazide.

  • Causality: Regioisomers often have very similar polarities and physical properties, making them difficult to separate by standard purification methods.[1][2]

  • Solution: High-Resolution Chromatography: To separate regioisomers, you need to enhance the resolving power of your chromatographic system.

    • Use a Long, Narrow Column: This increases the number of theoretical plates, leading to better separation.[1]

    • Employ a Shallow Solvent Gradient: Instead of large step changes in solvent polarity, use a very gradual increase (e.g., from 10% to 30% Ethyl Acetate in Hexane over many column volumes). This allows for finer resolution between closely eluting compounds.[1]

    • Systematic Solvent Screening: Use TLC to screen various solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone system can alter selectivity and improve separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 4-Bromo-5-butylthiophene-2-carbohydrazide?

A1: The two most effective and widely used methods are recrystallization and flash column chromatography.[1]

  • Recrystallization: This is an excellent technique for achieving very high purity of solid compounds, especially on a larger scale. Its success depends on finding a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3]

  • Column Chromatography: This is a highly versatile method for separating complex mixtures containing multiple components or impurities with similar polarities. It offers high resolution but can be more time-consuming and solvent-intensive for large quantities.[2]

Q2: How do I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is essential for unambiguous confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The absence of peaks corresponding to starting materials or by-products is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[] A single sharp peak, often reported as a percentage of the total area (e.g., >99% purity), provides a high degree of confidence.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring the correct product was formed.

  • Melting Point Determination: A pure crystalline solid will have a sharp, defined melting point range.[5] A broad melting range often indicates the presence of impurities.

Q3: What are some potential impurities other than the starting ester?

A3: Besides unreacted starting materials, you might encounter by-products from the synthesis of the thiophene ring precursor or side reactions with hydrazine. These can include:

  • Unreacted Thiophene Precursors: For instance, 2-butylthiophene or its brominated intermediates.

  • Hydrazine-related By-products: Diacylated hydrazines (where two molecules of the thiophene ester react with one molecule of hydrazine) can sometimes form.

  • Solvent and Reagent Residues: Residual solvents or coupling reagents used in previous steps can persist if the work-up is not thorough.[6]

Data Presentation: Analyte Properties

The following table summarizes typical chromatographic behavior for the target compound and a common impurity. This data is illustrative and should be confirmed experimentally with your specific crude mixture.

CompoundStructureTypical Rf Value (Hexane:EtOAc 7:3)Key Characteristics
4-Bromo-5-butylthiophene-2-carbohydrazide ~ 0.35High polarity, strong UV activity, capable of H-bonding.
Methyl 4-bromo-5-butylthiophene-2-carboxylate ~ 0.60Lower polarity, strong UV activity, H-bond acceptor only.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying the title compound on a laboratory scale.

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate. Spot it on a silica gel TLC plate and elute with different solvent systems (e.g., start with 20% ethyl acetate in hexane). The ideal system should give the desired product an Rf value of approximately 0.2-0.4 for optimal separation.[2]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under light pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent according to your TLC analysis (e.g., increase to 10% ethyl acetate, then 20%, etc.).

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing impurities with different solubility profiles.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene). The ideal solvent will fully dissolve the product when heated but cause it to precipitate upon cooling to room temperature or 0°C.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the final, purified product.[7][8]

Visualization: Purification Strategy Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude product.

Purification_Workflow A Crude Product Analysis (TLC, ¹H NMR) B What is the primary impurity? A->B C Starting Ester (Significant Polarity Difference) B->C Different Rf D Regioisomer / Unknown (Similar Polarity) B->D Similar Rf E Minor Impurities (Product is >90% Pure) B->E Faint Spots F Flash Column Chromatography (Gradient Elution) C->F G High-Resolution Column (Long column, shallow gradient) D->G H Recrystallization E->H I Purity Check (HPLC, NMR, MP) F->I G->I H->I

Caption: Decision tree for selecting a purification method.

References

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem. (URL: )
  • Pyrazine Carbohydrazide Synthesis: Technical Support Center - Benchchem. (URL: )
  • Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black | Request PDF - ResearchG
  • Determination of carbohydrazide at trace and subtrace levels - PubMed. (URL: )
  • Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column. (URL: )
  • Synthesis of carbohydrazide - ChemicalBook. (URL: )
  • Tetrahedron template - Asian Journal of Green Chemistry. (URL: )
  • Improved Synthesis of - AperTO. (URL: )
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (URL: )
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (URL: )
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega - ACS Public
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (URL: )
  • Carbohydrazide -
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: )
  • Analytical Services for Purity Determin

Sources

Optimization

Technical Support Center: High-Purity Scale-Up of 4-Bromo-5-butylthiophene-2-carbohydrazide

Executive Summary & Safety Directive Scaling up the synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide requires a transition from discovery-scale (milligram) chemistry to process-scale (gram/kilogram) engineering. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Scaling up the synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide requires a transition from discovery-scale (milligram) chemistry to process-scale (gram/kilogram) engineering. The critical transformation involves the nucleophilic acyl substitution of methyl 4-bromo-5-butylthiophene-2-carboxylate with hydrazine hydrate .

⚠️ CRITICAL SAFETY ALERT: HYDRAZINE HANDLING Hydrazine hydrate is a potent reducing agent, a suspected carcinogen, and unstable in the presence of metal catalysts or oxidizers.

  • Thermal Runaway: Hydrazine condensation reactions are exothermic.[1][2] On a scale >10g, heat accumulation can trigger rapid decomposition.

  • Material Compatibility: Avoid contact with iron rust, copper, or porous transition metals, which catalyze decomposition. Use glass-lined or passivated stainless steel reactors.

  • Waste: All hydrazine-contaminated waste must be quenched with dilute hypochlorite (bleach) solution before disposal.

Synthetic Workflow (Process Map)

The following logic flow outlines the critical path from the precursor ester to the isolated hydrazide, including quality decision gates.

G Start Start: Methyl 4-bromo- 5-butylthiophene-2-carboxylate Reaction Reaction: Reflux (78°C), 4-6h Nucleophilic Acyl Substitution Start->Reaction Reagent Reagent Prep: Hydrazine Hydrate (excess) in Ethanol Reagent->Reaction Check IPC (TLC/HPLC): Ester < 1%? Reaction->Check Check->Reaction No (Continue Reflux) Workup Workup: Cool to 0-5°C Precipitate Product Check->Workup Yes Filter Filtration & Wash: Cold Ethanol Wash Workup->Filter Dry Drying: Vacuum Oven (40°C) Filter->Dry Final Target: 4-Bromo-5-butylthiophene- 2-carbohydrazide Dry->Final

Figure 1: Process flow for the conversion of the bromo-ester to the target carbohydrazide.

Scale-Up Protocol (The "Golden Batch")

This protocol is optimized for a 50g scale batch.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Bromo-Ester Precursor 1.0SubstratePurity >97% (HPLC)
Hydrazine Hydrate (80%) 5.0 - 10.0NucleophileExcess prevents dimer formation
Ethanol (Absolute) 10 VolSolventProtic solvent promotes kinetics
Step-by-Step Methodology
  • Charging: In a 1L 3-neck round bottom flask equipped with a mechanical stirrer (Teflon blade), reflux condenser, and internal temperature probe, charge 50g of methyl 4-bromo-5-butylthiophene-2-carboxylate.

  • Solvation: Add 500 mL of absolute ethanol. Stir at room temperature until the ester is fully suspended or dissolved.

  • Reagent Addition: Add 45 mL (approx. 5-6 equiv) of hydrazine hydrate (80% aq) dropwise over 15 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (internal temp ~78°C). Maintain reflux for 4–6 hours.

    • Why: The electron-withdrawing bromine at C4 and the butyl group at C5 create steric and electronic environments that may slightly retard nucleophilic attack compared to unsubstituted thiophenes; reflux ensures completion.

  • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting ester (high Rf) should disappear; the hydrazide (low Rf) will appear.

  • Crystallization (The Critical Step):

    • Cool the reaction mixture slowly to room temperature over 2 hours.

    • Further cool to 0–5°C using an ice bath and hold for 1 hour.

    • Observation: The product should crystallize as a white to off-white solid.

  • Isolation: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with cold ethanol (2 x 50 mL) to remove excess hydrazine and yellow impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. High heat (>60°C) can cause degradation or color formation.

Troubleshooting Center (FAQs)

Category A: Reaction Issues

Q1: The reaction is sluggish. After 6 hours, I still see 20% starting material.

  • Diagnosis: The 5-butyl group adds steric bulk, and the 4-bromo substituent decreases the electrophilicity of the carbonyl carbon via mesomeric donation (though inductive withdrawal usually dominates).

  • Solution:

    • Solvent Switch: Switch from Ethanol (BP 78°C) to n-Butanol (BP 117°C). The higher temperature will drive the kinetics.

    • Catalysis: Add 1-2 mol% of Glacial Acetic Acid . This acts as a mild acid catalyst to activate the carbonyl group without protonating the hydrazine significantly.

Q2: I see a new impurity spot running higher than the product but lower than the ester.

  • Diagnosis: This is likely the Sym-Diacylhydrazine (Dimer) . This forms when the product hydrazide reacts with another molecule of the starting ester.[3]

  • Solution:

    • Immediate: You cannot easily revert the dimer.

    • Prevention: Increase the equivalents of hydrazine hydrate to 10-15 equiv . A high concentration of hydrazine ensures the ester reacts with hydrazine rather than the product hydrazide.

Category B: Isolation & Purification[4][5]

Q3: My product is "oiling out" instead of crystallizing upon cooling.

  • Diagnosis: This is common with butyl-substituted thiophenes due to the lipophilicity of the alkyl chain disrupting crystal packing.

  • Solution:

    • Seeding: Keep a small amount of crude solid from a previous pilot batch to use as seed crystals.

    • Anti-solvent: Add water dropwise to the hot ethanol solution until slight turbidity persists, then cool slowly.

    • Trituration: If it oils out, decant the supernatant and triturate the oil with Diethyl Ether or Hexanes . The lipophilic impurities will dissolve, triggering the hydrazide to solidify.

Q4: The product has a persistent yellow/brown color.

  • Diagnosis: Oxidation of the thiophene ring or trace hydrazine impurities.

  • Solution: Recrystallize from Ethanol/Water (9:1) . If color persists, treat the hot ethanolic solution with activated charcoal (5 wt%), filter while hot through Celite, and then crystallize.

Category C: Precursor Quality

Q5: How do I ensure the bromine is in the correct (4-position)?

  • Technical Insight: When brominating 5-butylthiophene-2-carboxylate, the 5-position is blocked. The 2-position is blocked by the ester. The 3-position is sterically crowded by the ester and electronically less favorable than the 4-position.

  • Verification: Run a 1H-NMR .

    • 4-Bromo isomer: You will see a singlet (or very tight doublet) for the proton at position 3 (approx. 7.5 ppm).

    • 3-Bromo isomer: You would see a singlet at position 4.

    • Differentiation: Use NOE (Nuclear Overhauser Effect) experiments. Irradiation of the butyl group signal should show enhancement of the aromatic proton signal if the proton is at C4 (adjacent to C5-butyl). If the bromine is at C4, there is no NOE between the butyl group and the C3 proton.

References

  • Hydrazine Safety & Scale-Up

    • Vertex Pharmaceuticals. (2013).[4] Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ACS Publications.[1][2] Link

  • Thiophene Hydrazide Synthesis

    • Bezmialem Vakif University.[3] (2023).[3][4][5] Synthesis of 3-amino-thiophene-2-carbohydrazide Derivatives. ChemistrySelect. Link

  • Regioselectivity of Bromination

    • MDPI Molbank. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Link

  • General Thiophene Functionalization

    • Organic Syntheses.[2][3][6][7] Bromination of Thiophene Derivatives. Link (General Search Access)

Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA) in your local facility.

Sources

Troubleshooting

Common pitfalls in the synthesis of brominated thiophenes

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Common Pitfalls in Thiophene Bromination Overview Welcome to the Brominated Thiophene Synthesis Support Center. Thiophene functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Common Pitfalls in Thiophene Bromination

Overview

Welcome to the Brominated Thiophene Synthesis Support Center. Thiophene functionalization is a cornerstone of organic electronics and medicinal chemistry, yet it presents distinct challenges due to the electron-rich nature of the sulfur heterocycle. This guide addresses the most frequent "tickets" we receive regarding regioselectivity failures, over-bromination, and the elusive synthesis of 3-bromothiophene.

Ticket #001: "I cannot stop the reaction at the mono-bromide."

Issue: The user intends to synthesize 2-bromothiophene but consistently isolates a mixture of starting material, 2-bromothiophene, and 2,5-dibromothiophene.

Diagnosis: This is a classic case of reaction rate mismanagement driven by the high nucleophilicity of the thiophene ring. The electron-donating sulfur atom activates the


-positions (C2/C5). Once a single bromine is added, the ring remains sufficiently reactive to undergo a second Electrophilic Aromatic Substitution (EAS), especially if the local concentration of the brominating agent is high.

Troubleshooting Protocol:

  • Switch Reagents (NBS vs.

    
    ): 
    
    • Avoid Elemental Bromine (

      
      ):  It is often too aggressive for selective mono-bromination on small scales.
      
    • Use N-Bromosuccinimide (NBS): NBS provides a controlled release of active bromine species.

  • The Solvent Effect (Critical):

    • Do not use non-polar solvents (e.g.,

      
      , Benzene) if you want mono-substitution.
      
    • Solution: Use DMF (Dimethylformamide) or Acetonitrile . In polar aprotic solvents, NBS forms a polarized complex that mitigates the reactivity, favoring mono-substitution at the C2 position due to the stabilization of the transition state.

  • Temperature & Stoichiometry:

    • Maintain temperature at 0°C to -10°C .

    • Add NBS portion-wise (solid addition) or dropwise (solution) over 1 hour.

    • Limit stoichiometry to 0.95 - 1.0 equivalents . Do not use excess.

Decision Logic for Regioselectivity:

Regioselectivity Start Start: Thiophene Substrate CheckC2 Is C2 Position Open? Start->CheckC2 CheckC5 Is C5 Position Open? CheckC2->CheckC5 No (C2 Blocked) Decision1 Target: Mono-Bromination CheckC2->Decision1 Yes MethodA Use NBS (1.0 eq) in DMF @ 0°C CheckC5->MethodA Yes Decision1->MethodA Selective C2 MethodB Use Br2 (excess) or NBS (2.2 eq) @ RT Decision1->MethodB Exhaustive Result1 Product: 2-Bromothiophene MethodA->Result1 Product: 5-Bromothiophene Product: 5-Bromothiophene MethodA->Product: 5-Bromothiophene Result2 Product: 2,5-Dibromothiophene MethodB->Result2

Caption: Decision tree for selecting reaction conditions based on substrate availability and desired substitution pattern.

Ticket #002: "I need 3-bromothiophene, but direct bromination gives me the 2-isomer."

Issue: User attempts to brominate thiophene hoping for C3 substitution but obtains 2-bromothiophene.

Scientific Context: Direct electrophilic bromination of thiophene occurs almost exclusively at the


-positions (C2/C5) because the intermediate sigma-complex is more stable (resonance stabilization involving the sulfur atom). You cannot force direct C3 bromination on an unsubstituted thiophene ring using standard EAS.

The "Workaround" Protocol (Reductive Debromination): The most reliable method is to "over-brominate" to occupy the


-positions, and then selectively remove them using Zinc dust. The 

-bromines are more labile (reactive) towards reduction than the

-bromine.

Step-by-Step Protocol:

  • Exhaustive Bromination:

    • React thiophene with 3.0+ equivalents of

      
       to generate 2,3,5-tribromothiophene .
      
    • Note: This intermediate is a solid (mp 25–27°C) and can be purified by recrystallization.

  • Selective Reduction (The "Zinc Trick"):

    • Reagents: Zinc dust (activated), Acetic Acid (AcOH), Water.[1][2]

    • Procedure: Reflux 2,3,5-tribromothiophene with Zn dust in aqueous acetic acid.

    • Mechanism: Zinc inserts into the C-Br bonds. The C2/C5 positions are sterically more accessible and electronically activated for reduction, leaving the C3 bromine intact.

  • Isolation:

    • Steam distillation is highly recommended to separate the product from zinc salts and oligomers.

Visual Workflow:

ZnReduction Input Thiophene Step1 Bromination (3.0 eq Br2) Input->Step1 Inter 2,3,5-Tribromothiophene Step1->Inter Step2 Selective Reduction (Zn / AcOH / Reflux) Inter->Step2 Removes α-Br Output 3-Bromothiophene Step2->Output

Caption: Synthetic pathway for accessing 3-bromothiophene via the reductive debromination strategy.

Ticket #003: "My reaction mixture turned into a black tar."

Issue: The reaction darkened rapidly, and workup yielded an insoluble polymer.

Root Cause Analysis: Thiophenes are acid-sensitive . The bromination reaction generates HBr as a byproduct.[1]



In the presence of strong acid and heat, thiophene rings can undergo acid-catalyzed polymerization (forming polythiophenes), resulting in a "tar."

Corrective Actions:

  • Acid Scavengers: Add a weak base like solid

    
     or 
    
    
    
    to the reaction mixture to neutralize HBr as it forms.
  • Gas Removal: If using

    
    , use a nitrogen sweep to physically remove HBr gas from the headspace.
    
  • Temperature Control: Never heat a bromination reaction unless absolutely necessary (e.g., tribromination). Keep mono-brominations at

    
    .
    
Data Comparison: Brominating Agents
FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Reactivity High (Aggressive)Moderate (Controlled)High
Selectivity Poor (Prone to di-bromo)High (Favors mono in DMF)Moderate
Byproduct HBr (Gas/Acid)Succinimide (Solid, neutral)5,5-dimethylhydantoin
Atom Economy 50% (One Br used)~45% (One Br used)~55% (Two Br used)
Best Use Case Poly-bromination (2,3,5-tri)Mono-bromination (2-bromo)Industrial scale up
FAQ: Purification & Stability

Q: How do I separate 2-bromothiophene from 2,5-dibromothiophene? A: Their boiling points differ significantly.

  • 2-Bromothiophene: bp ~150°C

  • 2,5-Dibromothiophene: bp ~210°C

  • Method: Fractional distillation under reduced pressure is the most effective method. For small scales (<1g), silica gel chromatography (Hexanes) works, but the Rf values are close.

Q: My isolated 3-bromothiophene is turning yellow/brown. Is it ruined? A: Not necessarily. Brominated thiophenes are light-sensitive and prone to slow oxidation.

  • Fix: Distill the compound to remove colored impurities.

  • Prevention: Store in amber vials, under Argon/Nitrogen, in the fridge (4°C), and ideally over Copper wire (stabilizer).

References
  • Preparation of 3-Bromothiophene: Gronowitz, S. 3-Bromothiophene.[1][3][4][5] Organic Syntheses, Coll.[4][6] Vol. 5, p.149 (1973); Vol. 44, p.9 (1964).

    • Key Protocol: Describes the Zn/AcOH reduction of 2,3,5-tribromothiophene.
  • Mechanistic Insight on NBS: Hou, H., et al. Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.[7] Computational and Theoretical Chemistry, Vol. 1207, 113545 (2022).

    • Key Insight: Explains the energetic favorability of mono-bromin
  • Regioselectivity in Thiophenes: Campaigne, E., & Bourgeois, R. C. 3-Substituted Thiophenes. Journal of the American Chemical Society, 76(9), 2445–2447 (1954).

    • Key Insight: Foundational work on the difficulty of direct C3 substitution.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Bromo-5-butylthiophene-2-carbohydrazide and Conventional Antimicrobial Agents: A Guide for Drug Development Professionals

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can circumvent existing resistance mechanisms and offer new therapeutic avenues...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can circumvent existing resistance mechanisms and offer new therapeutic avenues. Among the promising candidates, heterocyclic compounds, particularly those containing a thiophene nucleus, have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of a novel thiophene derivative, 4-Bromo-5-butylthiophene-2-carbohydrazide, against established antimicrobial agents. While direct experimental data for this specific molecule is emerging, this document synthesizes findings from closely related analogues to project its potential efficacy and guide future research and development.

The Rise of Thiophene Derivatives in Antimicrobial Research

The thiophene ring is a versatile pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] In the context of antimicrobial drug discovery, the carbohydrazide moiety attached to the thiophene core introduces additional hydrogen bonding capabilities, which can be crucial for target binding. The strategic placement of a bromo group and a butyl chain on the thiophene ring is a deliberate chemical modification aimed at enhancing lipophilicity and, consequently, cell membrane penetration—a critical step in reaching intracellular targets.[2]

Experimental Evaluation of Antimicrobial Potency: A Methodological Overview

To ascertain the antimicrobial efficacy of a novel compound like 4-Bromo-5-butylthiophene-2-carbohydrazide, a standardized set of in vitro experiments is imperative. The foundational assays are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These are typically performed following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[3][4]

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution: The test compound and reference antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method):

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound and reference antibiotics are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured. A larger zone of inhibition generally indicates greater antimicrobial potency.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_mic MIC Assay (Broth Microdilution) cluster_zone Zone of Inhibition (Disk Diffusion) start Start: Pure Bacterial Culture prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Test Compound in 96-well plate prep_inoculum->serial_dilution spread_plate Spread Inoculum on Agar Plate prep_inoculum->spread_plate inoculate_mic Inoculate wells with Bacterial Suspension serial_dilution->inoculate_mic incubate_mic Incubate (e.g., 37°C, 24h) inoculate_mic->incubate_mic read_mic Determine MIC: Lowest concentration with no visible growth incubate_mic->read_mic apply_disks Apply Disks with Test Compound spread_plate->apply_disks incubate_zone Incubate (e.g., 37°C, 24h) apply_disks->incubate_zone measure_zone Measure Diameter of Inhibition Zone incubate_zone->measure_zone

Antimicrobial Susceptibility Testing Workflow.

Comparative Performance Analysis: Thiophene Derivatives vs. Standard Antibiotics

While specific data for 4-Bromo-5-butylthiophene-2-carbohydrazide is not yet published, we can extrapolate from studies on structurally similar thiophene-based compounds to provide a comparative perspective against commonly used antibiotics.

Compound/AgentTarget Organism(s)MIC (µg/mL)Reference(s)
Thiophene Derivatives (Representative)
Spiro-indoline-oxadiazole derivativeClostridium difficile2 - 4[5][6]
3-chlorobenzo[b]thiophene derivativeStaphylococcus aureus16[2]
3-bromobenzo[b]thiophene derivativeStaphylococcus aureus16[2]
Aminoglycoside
GentamicinPseudomonas aeruginosa0.25 - 512[7]
β-Lactam
AmpicillinEscherichia coli4[8]
AmpicillinStaphylococcus aureus0.6 - 1[8]
Fluoroquinolone
CiprofloxacinEscherichia coli0.013 - 0.08[9]
CiprofloxacinStaphylococcus aureus0.25 - 1[10]

Note: MIC values can vary significantly based on the specific strain and testing conditions.

The data suggests that thiophene derivatives can exhibit potent antimicrobial activity, with some demonstrating efficacy comparable to or exceeding that of standard drugs against specific pathogens.[11] For instance, the low MIC values of some derivatives against S. aureus are particularly noteworthy, given the prevalence of methicillin-resistant Staphylococcus aureus (MRSA) infections.

Unraveling the Mechanisms of Action: A Comparative Overview

Understanding the molecular mechanisms by which antimicrobial agents exert their effects is fundamental to drug development. Here, we compare the established mechanisms of major antibiotic classes with the putative mechanisms of thiophene derivatives.

Established Antibiotic Mechanisms
  • Aminoglycosides (e.g., Gentamicin): These antibiotics primarily target the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent inhibition of protein synthesis.[12][13] This disruption of protein production is ultimately bactericidal.

  • β-Lactams (e.g., Ampicillin): This class of antibiotics inhibits the synthesis of the peptidoglycan layer that forms the bacterial cell wall.[14][15] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in cell wall biosynthesis.

  • Fluoroquinolones (e.g., Ciprofloxacin): These agents inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes crucial for DNA coiling and separation.[][17][18]

G cluster_aminoglycoside Aminoglycosides (e.g., Gentamicin) cluster_beta_lactam β-Lactams (e.g., Ampicillin) cluster_fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits aminoglycoside Gentamicin aminoglycoside->ribosome Binds to pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits beta_lactam Ampicillin beta_lactam->pbp Inactivates gyrase DNA Gyrase / Topoisomerase IV dna_replication DNA Replication gyrase->dna_replication Blocks fluoroquinolone Ciprofloxacin fluoroquinolone->gyrase Inhibits

Sources

Comparative

Comparative Efficacy of Substituted Thiophene-2-Carbohydrazides: A Technical Guide

This guide provides an in-depth technical comparison of substituted thiophene-2-carbohydrazides, designed for researchers in medicinal chemistry and drug discovery. Executive Summary: The Thiophene Scaffold Thiophene-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of substituted thiophene-2-carbohydrazides, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Thiophene Scaffold

Thiophene-2-carbohydrazide is a "privileged scaffold" in medicinal chemistry. Its bioisosteric relationship with benzene allows it to integrate into enzyme active sites with unique electronic and steric profiles. This guide compares the efficacy of three primary classes of derivatives:

  • Schiff Base Derivatives (N-arylidene): High anticancer and antioxidant potential.

  • Ring-Substituted Analogs (5-Halo/3-Amino): Enhanced antimicrobial stability and lipophilicity.

  • Metal Complexes (Cu/Zn): Superior cytotoxicity via DNA intercalation.

Chemical Architecture & SAR Analysis

The efficacy of these compounds is dictated by specific structural modifications. The Structure-Activity Relationship (SAR) can be visualized as a modular system.

SAR Logic Diagram

The following diagram maps specific chemical substitutions to their biological outcomes.

SAR_Analysis Core Thiophene-2-Carbohydrazide Core Scaffold Pos5 Position 5 (Ring) Modification Core->Pos5 Pos3 Position 3 (Ring) Modification Core->Pos3 Hydrazide Hydrazide Linker (-CONHNH2) Core->Hydrazide Halogen Halogenation (Cl, Br) Increases Lipophilicity Pos5->Halogen Amino Amino/Hydroxy (-NH2, -OH) H-Bond Donors Pos3->Amino Schiff Schiff Base Formation (-CONHN=CH-Ar) Hydrazide->Schiff Antimicrobial Enhanced Antimicrobial Activity (S. aureus, E. coli) Halogen->Antimicrobial Membrane Permeability Antioxidant Antioxidant Activity (Radical Scavenging) Amino->Antioxidant Proton Transfer Schiff->Antimicrobial Iron Chelation Anticancer Potent Anticancer (MCF-7, HeLa) Schiff->Anticancer DNA Intercalation

Caption: Modular SAR analysis linking structural zones (Ring Pos 3/5, Hydrazide) to specific biological outcomes.

Comparative Efficacy Analysis

A. Anticancer Activity (Cytotoxicity)

Schiff base derivatives, particularly those with hydroxylated phenyl rings, show significant cytotoxicity.[1][2] Metal complexation (Cu, Zn) often lowers the IC50 (increasing potency) by facilitating DNA binding.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound ClassDerivative TypeCell LineIC50 (µM)Mechanism of ActionReference
Schiff Base (E)-N'-(2-hydroxy-3-methoxybenzylidene)MCF-7 (Breast)3.74Apoptosis (G0/G1 arrest)[1]
Schiff Base (E)-N'-(2-hydroxy-3-methoxybenzylidene)HeLa (Cervical)1.91Tubulin interaction[1]
Metal Complex Cu(II) complex of thiophene-Schiff baseMCF-73.42DNA Intercalation / ROS[2]
Metal Complex Cu(II) complex of thiophene-Schiff baseHeLa0.60DNA Intercalation[2]
Ring Substituted 5-Bromothiophene-2-carbohydrazide deriv.[3][4][5]HepG2 (Liver)< 25.0CDK2 Inhibition[3]
Standard DoxorubicinMCF-7~1-2DNA Intercalation[1]

Insight: While the ligand itself (Schiff base) is potent (IC50 ~1.9 - 3.7 µM), the Copper(II) complex demonstrates superior efficacy (IC50 0.60 µM against HeLa), suggesting that coordination chemistry is a viable strategy for optimizing these scaffolds.

B. Antimicrobial Activity

Substitutions at the 5-position of the thiophene ring (e.g., Bromine) significantly enhance activity against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy (MIC)

CompoundOrganismMIC / InhibitionComparison to Std.
5-Bromo-thiophene deriv. S. aureus (Gram +)High ActivityComparable to Ciprofloxacin
3-Amino-thiophene deriv. P. aeruginosa (Gram -)86.9% Inhibition> Ampicillin (64%)
Unsubstituted Hydrazide E. coliModerate< Ciprofloxacin

Insight: The introduction of a 5-bromo group increases lipophilicity, likely aiding penetration through the bacterial cell wall. 3-amino derivatives show surprising efficacy against resistant Gram-negative strains like P. aeruginosa [4].

C. Antidiabetic Potential (α-Glucosidase Inhibition)

Recent studies highlight thiophene-thiourea hybrids as potent α-glucosidase inhibitors, crucial for Type 2 Diabetes management.

  • Key Finding: 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea shows an IC50 of 12.94 mM , comparable to the standard drug Acarbose (11.96 mM) [5].[3]

  • High Potency Outliers: Specific thiazolidine-thiophene hybrids have reported IC50 values in the micromolar range (0.13 µM) , vastly outperforming Acarbose, though these require specific linker optimization [6].

Experimental Protocols

Protocol A: Synthesis of Thiophene-2-Carbohydrazide Schiff Bases

A self-validating protocol ensuring high purity.

  • Reagents: Thiophene-2-carbohydrazide (1 eq), Substituted Benzaldehyde (1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).[2]

  • Procedure:

    • Dissolve 1.0 mmol of thiophene-2-carbohydrazide in 15 mL absolute ethanol.

    • Add 1.0 mmol of the appropriate aldehyde.[6][7]

    • Add 2-3 drops of glacial acetic acid.[2][6]

    • Reflux at 80°C for 3–5 hours.

    • Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The product spot should be distinct from starting materials.

  • Work-up:

    • Cool to room temperature.[6] The Schiff base will precipitate as a solid.

    • Filter and wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted aldehyde.

    • Recrystallization: Use hot ethanol/DMF mixture to obtain pure crystals.

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

Standardized for MCF-7/HeLa cell lines.

  • Seeding: Plate cells (MCF-7 or HeLa) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment:

    • Dissolve test compounds in DMSO (Final concentration < 0.1%).

    • Treat cells with serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Control: Treat one set with 0.1% DMSO (Vehicle Control) and one with Doxorubicin (Positive Control).

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells reduce MTT to purple formazan.

  • Solubilization & Measurement:

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    

Mechanistic Workflow

Understanding how these compounds kill cancer cells is vital for drug development.

Mechanism Compound Thiophene Schiff Base (Ligand or Metal Complex) Entry Cellular Uptake (Passive Diffusion) Compound->Entry Target1 DNA Intercalation (Planar Stacking) Entry->Target1 Target2 Mitochondrial Disruption (ROS Generation) Entry->Target2 Target3 Enzyme Inhibition (Topoisomerase / CDK2) Entry->Target3 Event1 DNA Damage Response Target1->Event1 Death Apoptosis (Programmed Cell Death) Target2->Death Event2 Cell Cycle Arrest (G0/G1 Phase) Target3->Event2 Event1->Death Event2->Death

Caption: Multi-target mechanism of action for thiophene-2-carbohydrazide derivatives inducing apoptosis.

References

  • Anticancer Activity of Amide and Ester Derivatives: Comparison of cytotoxicity in MCF-7, HeLa, and K562 cell lines. [8]

  • Copper(II) Complexes and Cytotoxicity: Unpredicted formation of copper(II) complexes containing thiophene-2-carbohydrazide derivatives and their superior cytotoxicity over cisplatin.

  • Thiophene-Linked 1,2,4-Triazoles: Synthesis and anti-proliferative activity against HepG2 and MCF-7 (CDK2 inhibition).

  • Antimicrobial & Antioxidant SAR: DFT investigations and antibacterial activity of 3-amino vs 3-hydroxy thiophene-2-carboxamides.

  • Alpha-Glucosidase Inhibition: Thiourea derivatives based on thiophene-pyridine scaffolds as antidiabetic agents.

  • High Potency Antidiabetic Hybrids: Biphenylcarbonitrile-thiazolidinedione conjugates with nanomolar alpha-amylase/glucosidase inhibition.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-5-butylthiophene-2-carbohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals The thiophene-2-carbohydrazide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene-2-carbohydrazide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Bromo-5-butylthiophene-2-carbohydrazide analogs, offering insights into how structural modifications influence their biological efficacy. By synthesizing data from various studies on related thiophene derivatives, this document aims to guide the rational design of novel therapeutic agents.

The Thiophene-2-Carbohydrazide Core: A Privileged Scaffold

Thiophene-2-carbohydrazide serves as a versatile intermediate in the synthesis of a multitude of biologically active heterocyclic compounds.[1] Its inherent structural features, including the presence of electron-donating sulfur, nitrogen, and oxygen atoms, facilitate interactions with various biological targets, leading to a broad spectrum of activities such as antimicrobial and anticancer effects.[2]

General Synthetic Pathway

The synthesis of thiophene-2-carbohydrazide derivatives typically begins with the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester.[1] For the specific scaffold of interest, the starting material would be an ester of 4-Bromo-5-butylthiophene-2-carboxylic acid. The general synthetic approach is outlined below.

Synthesis 4-Bromo-5-butylthiophene-2-carboxylate 4-Bromo-5-butylthiophene-2-carboxylate 4-Bromo-5-butylthiophene-2-carbohydrazide 4-Bromo-5-butylthiophene-2-carbohydrazide 4-Bromo-5-butylthiophene-2-carboxylate->4-Bromo-5-butylthiophene-2-carbohydrazide Hydrazine Hydrate Schiff Base Analogs Schiff Base Analogs 4-Bromo-5-butylthiophene-2-carbohydrazide->Schiff Base Analogs Aldehyde/Ketone MTT_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Add test compounds Add test compounds Incubate (24h)->Add test compounds Incubate (48-72h) Incubate (48-72h) Add test compounds->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate (4h)->Add DMSO to dissolve formazan Read absorbance Read absorbance Add DMSO to dissolve formazan->Read absorbance

Sources

Comparative

Computational analysis of 4-Bromo-5-butylthiophene-2-carbohydrazide binding affinity.

This guide provides a structured computational framework for evaluating the binding affinity of 4-Bromo-5-butylthiophene-2-carbohydrazide , a lipophilic derivative of the bioactive thiophene-2-carbohydrazide scaffold.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structured computational framework for evaluating the binding affinity of 4-Bromo-5-butylthiophene-2-carbohydrazide , a lipophilic derivative of the bioactive thiophene-2-carbohydrazide scaffold.[1][2]

[1][2]

Executive Summary & Molecule Profile

4-Bromo-5-butylthiophene-2-carbohydrazide (CAS: 1399659-23-4) represents a specific lipophilic modification of the thiophene-2-carbohydrazide pharmacophore.[1][2] While the core scaffold is well-documented for its anticancer (targeting VEGFR2, FRα) and antimicrobial properties, the 5-butyl substitution introduces significant hydrophobic bulk compared to the more common 5-methyl or 5-unsubstituted analogs.[1][2]

This guide outlines the computational protocol to evaluate its binding affinity, comparing it against standard clinical inhibitors and structural analogs.[1][2]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Impact on Binding
Molecular Weight 277.18 g/mol Favorable for drug-likeness (<500 Da).[1][2]
LogP (Lipophilicity) ~3.2 - 3.5Higher than Methyl analog (~2.1).[1][2] Enhances membrane permeability but may reduce solubility.[1][2]
H-Bond Donors 2 (Hydrazide -NH2)Critical for active site anchoring (e.g., Asp/Glu residues).[1][2]
H-Bond Acceptors 3 (O, N, S)Facilitates interaction with backbone amides.[1][2]
Rotatable Bonds 4 (Butyl chain + Hydrazide)Increased entropic penalty upon binding compared to methyl analogs.[1][2]

Target Selection & Mechanism of Action

Based on Structure-Activity Relationship (SAR) data of thiophene-2-carbohydrazides, two primary biological targets are identified for computational screening.

Primary Target: Folate Receptor Alpha (FRα)[1][2][3]
  • Relevance: Overexpressed in ovarian and breast cancers.[1][2]

  • Binding Mode: The carbohydrazide moiety mimics the pterin ring of folate, engaging in H-bonds with Asp81 and Arg103 .[1][2] The 5-butyl group is predicted to occupy the hydrophobic pocket usually filled by the p-aminobenzoic acid (PABA) moiety of folate.[2]

Secondary Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)[1][2]
  • Relevance: Angiogenesis inhibition.[1][2]

  • Binding Mode: The thiophene ring acts as a hinge binder (Cys919), while the butyl chain extends into the hydrophobic back-pocket (Gatekeeper region).[1][2]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting these targets.

Pathway Ligand 4-Bromo-5-butyl thiophene-2-carbohydrazide FRa Folate Receptor α (FRα) Ligand->FRa Competes with Folate VEGFR2 VEGFR2 (Tyrosine Kinase) Ligand->VEGFR2 ATP Competition Signal1 Folate Uptake Blockade FRa->Signal1 Signal2 Inhibition of Phosphorylation VEGFR2->Signal2 Effect1 DNA Synthesis Arrest Signal1->Effect1 Effect2 Anti-Angiogenesis Signal2->Effect2

Figure 1: Dual-targeting potential of the ligand against FRα (metabolic pathway) and VEGFR2 (angiogenic pathway).[1][2]

Computational Protocol (Step-by-Step)

To obtain reproducible binding affinity data, follow this standardized workflow.

Step 1: Ligand Preparation[1][2]
  • Structure Generation: Draw the 2D structure of 4-Bromo-5-butylthiophene-2-carbohydrazide.

  • Energy Minimization: Use the MMFF94 force field to minimize the butyl chain conformation (avoid steric clashes).

  • Tautomer Check: The carbohydrazide group (-C(=O)NHNH2) can exist in keto-enol forms.[1][2] Retain the keto form as it is the dominant species at physiological pH (7.4).[1][2]

Step 2: Protein Preparation
  • Source: RCSB Protein Data Bank.[1][2]

  • PDB ID for FRα: 4LRH (Resolution: 2.80 Å).[2]

  • PDB ID for VEGFR2: 4ASE (Resolution: 1.62 Å).[2]

  • Clean-up: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.

Step 3: Molecular Docking (AutoDock Vina / Glide)
  • Grid Box (FRα): Center on the co-crystallized folate ligand.[1][2] Dimensions: 20x20x20 Å.[1][2]

  • Grid Box (VEGFR2): Center on the ATP-binding hinge region (Cys919).[1][2]

  • Exhaustiveness: Set to 32 (High) to ensure the flexible butyl chain finds the optimal hydrophobic sub-pocket.

Step 4: Molecular Dynamics (MD) Validation
  • Software: GROMACS or DESMOND.[1][2]

  • Duration: 100 ns.

  • Metric: Calculate Root Mean Square Deviation (RMSD) of the ligand < 2.0 Å to confirm stability.

Comparative Analysis & Benchmarking

The following table compares the predicted performance of the 5-butyl derivative against its 5-methyl analog and standard clinical drugs. Data is derived from representative scaffold studies.[1][2]

Table 1: Predicted Binding Affinity Comparison (Docking Scores)
LigandTargetBinding Energy (kcal/mol)Key InteractionAdvantage/Disadvantage
4-Bromo-5-butyl... FRα -9.2 ± 0.5 Hydrophobic fit in PABA pocketAdvantage: Stronger hydrophobic interaction than methyl analog.
4-Bromo-5-methyl...[1][2]FRα-8.4 ± 0.4H-bond with Asp81Disadvantage: Weaker lipophilic contact.[1][2]
Methotrexate (Std) FRα -11.8 Ionic interaction with Arg103Benchmark: High affinity but higher toxicity.[1][2]
4-Bromo-5-butyl... VEGFR2 -8.8 ± 0.6 Pi-stacking (Phe918)Advantage: Butyl chain targets Gatekeeper region.[1][2]
Sorafenib (Std)VEGFR2-10.5H-bond network (Cys919)Benchmark: Validated kinase inhibitor.[1][2]

Interpretation: The 5-butyl group is expected to improve binding affinity by approximately 0.8 - 1.2 kcal/mol compared to the methyl analog due to the hydrophobic effect, provided the pocket is large enough to accommodate the chain without steric clash.[1][2]

ADME & Drug-Likeness Evaluation

While binding affinity is crucial, the "butyl" modification significantly alters the pharmacokinetic profile.[1][2]

Lipophilicity (LogP) Impact
  • 5-Methyl Analog: LogP ~ 2.1 (Optimal for oral bioavailability).[1][2]

  • 5-Butyl Analog: LogP ~ 3.5 (Higher membrane permeability).[1][2]

    • Risk:[1][2] Increased risk of non-specific binding (plasma protein binding) and lower aqueous solubility.[1][2]

Blood-Brain Barrier (BBB) Permeability

The increased lipophilicity of the butyl derivative makes it a stronger candidate for CNS penetration compared to the more polar methyl or unsubstituted analogs.[1][2]

Workflow Visualization

Workflow Step1 Ligand Prep (MMFF94) Step2 Docking (Vina/Glide) Step1->Step2 .pdbqt Step3 MD Simulation (100 ns) Step2->Step3 Best Pose Step4 ADME Prediction (SwissADME) Step3->Step4 Stability Confirmed

Figure 2: Computational pipeline for validating the 5-butyl derivative.

Conclusion & Recommendations

4-Bromo-5-butylthiophene-2-carbohydrazide is a promising scaffold for optimization.[1][2] The butyl substitution is a strategic modification to enhance hydrophobic interactions within the FRα and VEGFR2 binding pockets.[1][2]

Recommendation for Researchers:

  • Prioritize FRα Docking: The carbohydrazide motif is highly specific for the folate pocket.[1][2]

  • Monitor Solubility: The butyl group may require formulation adjustments (e.g., DMSO/cyclodextrin) for in vitro assays.[1][2]

  • Synthesis: If synthesizing, ensure the 4-bromo position is preserved as it provides a halogen bond anchor or a site for further cross-coupling (Suzuki/Sonogashira) to expand the library.[1][2]

References
  • Thiophene-2-carbohydrazides as FRα Inhibitors

    • Study on Thiophene-2,5-dicarbohydrazide derivatives targeting Fol
    • Source: [1][2]

  • VEGFR2 Inhibition by Thiophene Derivatives

    • Design, synthesis and docking of thiophene deriv
    • Source: [1][2]

  • Chemical Structure & Properties

    • 4-Bromo-5-butylthiophene-2-carbohydrazide (CAS 1399659-23-4).[1][2][3]

    • Source: [1][2]

  • Antimicrobial Activity of Thiophene-2-carbohydrazides

    • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles.[1][2][4]

    • Source: [1][2]

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of 4-Bromo-5-butylthiophene-2-carbohydrazide

The following guide is structured as a technical evaluation framework for 4-Bromo-5-butylthiophene-2-carbohydrazide , treating it as a lead scaffold in antimicrobial or anticancer drug discovery. It addresses the critica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical evaluation framework for 4-Bromo-5-butylthiophene-2-carbohydrazide , treating it as a lead scaffold in antimicrobial or anticancer drug discovery.

It addresses the critical challenge of hydrazide moiety promiscuity —specifically its tendency to "cross-react" with endogenous carbonyls (like Vitamin B6) and metalloenzymes, a known liability in this chemical class (e.g., Isoniazid toxicity).

Content Type: Comparative Evaluation & Protocol Guide Subject: 4-Bromo-5-butylthiophene-2-carbohydrazide (BBTH) Application: Lead Optimization for Antimicrobial/Anticancer Therapeutics

Executive Summary: The Specificity Challenge

4-Bromo-5-butylthiophene-2-carbohydrazide (BBTH) is a functionalized heterocyclic building block used to synthesize bioactive hydrazones and thiadiazoles. While the thiophene core offers potent antimicrobial and cytotoxic properties, the carbohydrazide motif (-CONHNH₂) presents a significant "cross-reactivity" risk: Schiff base formation with metabolic aldehydes.

This guide compares BBTH against standard hydrazide pharmacophores to determine if its structural modifications (Bromo/Butyl substituents) provide a "Steric Shield" against off-target toxicity while maintaining therapeutic efficacy.

The Core Hypothesis

Does the steric bulk of the 5-butyl chain and the electronic influence of the 4-bromo substituent reduce the unwanted condensation with Pyridoxal 5'-Phosphate (PLP/Vitamin B6) compared to unhindered hydrazides like Isoniazid?

Comparative Analysis: BBTH vs. Alternatives

The following table contrasts BBTH with the clinical standard (Isoniazid) and a non-substituted control.

Table 1: Physicochemical & Reactivity Profile Comparison

Feature4-Bromo-5-butylthiophene-2-carbohydrazide (BBTH) Isoniazid (INH) Thiophene-2-carbohydrazide (T2H)
Role Lead Scaffold (Experimental)Clinical AntitubercularSynthetic Intermediate
Steric Hindrance High (Butyl chain blocks nucleophilic attack)Low (Exposed -NH₂)Moderate
Lipophilicity (cLogP) ~3.2 (High membrane permeability)-0.7 (Hydrophilic)~0.9
1° Cross-Reactivity Risk Low-Medium (Slow kinetics due to bulk)High (Rapid PLP depletion)Medium
Metabolic Liability S-oxidation (Thiophene ring)N-acetylation (NAT2)S-oxidation
Target Selectivity High (Hydrophobic pocket binding)Specific (InhA), but promiscuous binderLow (General chelator)

Expert Insight: The 5-butyl group in BBTH acts as a "gatekeeper." While it increases lipophilicity (aiding cell penetration), it sterically hinders the terminal nitrogen, potentially reducing the rate of spontaneous reaction with host aldehydes—a major safety advantage over Isoniazid.

Mechanism of Action & Cross-Reactivity Pathways

To validate BBTH, one must map its potential off-target interactions. The diagram below illustrates the dual pathways of hydrazide cross-reactivity: Metabolic Interference (PLP) and Metal Chelation .

G cluster_Target Therapeutic Pathway cluster_OffTarget Cross-Reactivity (Toxicity) BBTH 4-Bromo-5-butylthiophene- 2-carbohydrazide (BBTH) Target Bacterial Target (e.g., Enoyl-ACP Reductase) BBTH->Target Specific Binding PLP Pyridoxal 5'-Phosphate (Vitamin B6) BBTH->PLP Condensation (-H2O) Metals Metalloproteins (Cu2+, Zn2+, Fe2+) BBTH->Metals Chelation Effect Antimicrobial Activity Target->Effect Schiff Hydrazone Adduct (Inactive B6) PLP->Schiff Depletion causes Neuropathy Chelate Metal Complex (Enzyme Inhibition) Metals->Chelate Non-specific Inhibition

Figure 1: Mechanistic pathways of BBTH. Green indicates the desired therapeutic action; Red indicates cross-reactivity risks (Vitamin B6 depletion and metalloprotein inhibition).

Experimental Protocols for Validation

To objectively assess BBTH, perform these self-validating assays. These protocols are designed to quantify the "Steric Shield" effect.

Protocol A: Kinetic PLP-Binding Assay (The "Vitamin B6 Trap")

Purpose: Quantify the rate at which BBTH depletes Vitamin B6 compared to Isoniazid. A slower rate indicates better safety.

Reagents:

  • Test Compound: BBTH (10 mM in DMSO).

  • Reference: Isoniazid (10 mM in DMSO).

  • Substrate: Pyridoxal 5'-Phosphate (PLP), 100 µM in Phosphate Buffer (pH 7.4).

  • Detection: UV-Vis Spectrophotometer (monitoring 360–400 nm shift).

Workflow:

  • Baseline: Measure Absorbance of PLP alone at 388 nm (characteristic aldehyde peak).

  • Reaction: Add BBTH (final conc. 100 µM) to the PLP solution (1:1 stoichiometry).

  • Kinetics: Monitor the decrease in A388nm and increase in A320nm (hydrazone formation) every 60 seconds for 60 minutes at 37°C.

  • Control: Repeat with Isoniazid.

Data Interpretation:

  • Calculate the pseudo-first-order rate constant (

    
    ).
    
  • Success Criterion: BBTH should exhibit a

    
     at least 5x lower  than Isoniazid to claim reduced metabolic cross-reactivity.
    
Protocol B: Selectivity Profiling (Mammalian vs. Bacterial)

Purpose: Ensure BBTH targets the pathogen, not the host mitochondria (which are evolutionarily related to bacteria).

Workflow:

  • Bacterial Panel: Determine MIC against S. aureus (MRSA) and M. tuberculosis (H37Rv).

  • Mammalian Panel: Determine IC50 against HepG2 (Liver) and HEK293 (Kidney) cells using an MTT assay.

  • Calculation: Calculate the Selectivity Index (SI) :

    
    
    

Expert Note: Hydrazides often show false positives in MTT assays because they can reduce tetrazolium salts chemically.

  • Correction: Use CellTiter-Glo (ATP-based) instead of MTT to avoid assay interference [1].

Supporting Experimental Data (Representative)

The following data represents typical comparative results for 5-substituted thiophene hydrazides versus standard hydrazides.

Table 2: Cross-Reactivity & Selectivity Data

AssayMetricBBTH (Test)Isoniazid (Ref)Interpretation
PLP Binding

(Reaction Half-life)
145 min 12 minBBTH is significantly less reactive with host aldehydes.
Cytotoxicity HepG2

>200 µM ~500 µMBBTH shows low hepatotoxicity potential.
Antimicrobial M. tb MIC2.5 µM 0.5 µMModerate potency, but higher safety margin.
Selectivity Index

80 1000Acceptable therapeutic window for a lead compound.

Synthesis & Purity Verification

Cross-reactivity studies are invalid if the source material contains reactive impurities (e.g., hydrazine hydrate).

Verification Steps:

  • HPLC-MS: Ensure purity >98%. Look for the mass of the hydrolyzed acid (4-bromo-5-butylthiophene-2-carboxylic acid), which is a degradation product.

  • Hydrazine Test: Use the p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) test to ensure free hydrazine content is <1 ppm. Free hydrazine is highly toxic and will skew cross-reactivity data.

References

  • Comparison of Cell Viability Assays. Promega Technical Guides. (ATP vs. Tetrazolium reduction interference by reducing agents). Link

  • Reactivity of Hydrazine Derivatives. Thermo Fisher Scientific Protein Biology Handbook. (Chemistry of hydrazide-aldehyde condensation). Link

  • Thiophene-based Heterocycles as Antimicrobial Agents. National Institutes of Health (PubMed). (Structure-activity relationships of thiophene-2-carbohydrazides). Link

  • Isoniazid Mechanism and Toxicity. Tuberculosis (Edinb). (Detailed kinetics of PLP depletion by hydrazides). Link

  • PubChem Compound Summary: 4-Bromo-5-methylthiophene-2-carbohydrazide. (Structural analog data and physicochemical properties). Link

Comparative

The Double-Edged Sword: An In Silico Comparative Guide to Thiophene Derivative Toxicity

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] However, their metabolic activation can lead to significant toxicity, a major hurdle in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] However, their metabolic activation can lead to significant toxicity, a major hurdle in drug development.[2][3][4] This guide provides a comprehensive in silico comparison of thiophene derivative toxicity, offering researchers and drug development professionals a framework for early-stage risk assessment. We will delve into the mechanistic basis of thiophene toxicity, explore various predictive computational models, and present a comparative analysis of different derivatives, supported by experimental data and detailed protocols.

The Mechanistic Underpinnings of Thiophene Toxicity: A Tale of Bioactivation

The toxicity of many thiophene-containing drugs is not inherent to the parent molecule but arises from its metabolic transformation, primarily mediated by cytochrome P450 (CYP450) enzymes.[2][3][5] Two primary bioactivation pathways are of concern: S-oxidation and epoxidation .[2][3][5]

  • S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive thiophene-S-oxide.

  • Epoxidation: The double bonds within the thiophene ring are oxidized to form electrophilic epoxides.

These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to various toxicities, including hepatotoxicity, nephrotoxicity, and genotoxicity.[2][3][4][5] Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to explore the energetics of these pathways, revealing that epoxidation is often thermodynamically and kinetically more favorable than S-oxidation.[2][3][5]

In Silico Crystal Ball: Predicting Thiophene Toxicity

A variety of computational, or in silico, models are invaluable for predicting the toxic potential of thiophene derivatives early in the drug discovery pipeline, saving considerable time and resources. These models can be broadly categorized as follows:

  • Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of a molecule with its biological activity or, in this case, toxicity.[6] By analyzing a dataset of thiophene derivatives with known toxicities, QSAR models can predict the toxicity of new, untested compounds.

  • Classification Models: Algorithms like linear discriminant analysis (LDA), k-nearest neighbor (k-NN), and probabilistic neural networks (PNN) can be trained to classify thiophene derivatives as toxic or non-toxic based on a set of molecular descriptors.[7][8]

  • Metabolism Prediction Tools: Software and web servers can predict the metabolic fate of a compound, identifying potential sites of metabolism by CYP450 enzymes and the likelihood of forming reactive metabolites.[9][10]

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: A comprehensive in silico assessment that predicts a compound's pharmacokinetic and toxicological properties.[11][12][13][14][15][16][17]

Comparative Analysis of Predictive Models
Model TypePrincipleStrengthsLimitationsRelevant Studies
QSAR Correlates molecular structure with toxicity.Predictive for new compounds within the model's applicability domain.Requires a large, high-quality training dataset. Can be prone to overfitting.[6]
Classification Models (LDA, k-NN, PNN) Classifies compounds as toxic/non-toxic based on molecular features.Good for binary classification. Can achieve high prediction accuracy.[7][8]Less informative about the mechanism of toxicity. Performance depends on the chosen descriptors.[7][8]
Metabolism Prediction Predicts metabolic pathways and reactive metabolite formation.Provides mechanistic insights into bioactivation.[9][10]Accuracy can vary depending on the complexity of the metabolism.[9][10]
ADMET Profiling Comprehensive prediction of pharmacokinetic and toxicity properties.Provides a holistic view of a compound's potential liabilities.Predictions are estimations and require experimental validation.[11][12][13][14][15][16][17]

A Comparative Look at Thiophene Derivatives' Toxicity

The toxic potential of a thiophene derivative is highly dependent on its substitution pattern. The electronic and steric properties of the substituents can significantly influence the susceptibility of the thiophene ring to metabolic activation.

Thiophene Derivative ClassKey Structural FeaturesPredicted/Observed ToxicityMechanistic Insights
Unsubstituted Thiophene The basic thiophene ring.Can be metabolized to reactive intermediates.[18]Serves as a baseline for understanding the intrinsic reactivity of the thiophene core.
Alkyl-substituted Thiophenes Presence of alkyl groups on the ring.Toxicity can be modulated by the position and size of the alkyl group.Alkyl groups can influence the electronic properties of the ring, affecting the rate of metabolic oxidation.
Aryl-substituted Thiophenes Presence of aryl groups on the ring.Can undergo epoxidation on either the thiophene or the aryl ring.The site of metabolism depends on the relative activation of the two aromatic systems.
Thiophenes with Electron-Withdrawing Groups Substituents like halogens, nitro groups, or carbonyls.Generally less prone to oxidative metabolism and may exhibit lower toxicity.These groups deactivate the thiophene ring towards electrophilic attack by CYP450 enzymes.
Thiophenes with Electron-Donating Groups Substituents like amino or hydroxyl groups.May be more susceptible to metabolic activation and potential toxicity.These groups activate the thiophene ring, making it more prone to oxidation.

Visualizing the In Silico Workflow for Toxicity Prediction

The following diagram illustrates a general workflow for the in silico toxicity assessment of thiophene derivatives.

workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Input Thiophene Derivative Structure (SMILES/SDF) QSAR QSAR Modeling Input->QSAR Classify Classification Models (LDA, k-NN, PNN) Input->Classify Metabolism Metabolism Prediction Input->Metabolism ADMET ADMET Profiling Input->ADMET Toxicity Toxicity Endpoint Prediction (Genotoxicity, Hepatotoxicity, etc.) QSAR->Toxicity Classify->Toxicity Metabolism->Toxicity ADMET->Toxicity Risk Risk Assessment Toxicity->Risk Decision Go/No-Go Decision Risk->Decision

Caption: A generalized workflow for the in silico toxicity assessment of thiophene derivatives.

Experimental Protocol: A Step-by-Step Guide to In Silico Genotoxicity Prediction

This protocol outlines a representative workflow for predicting the genotoxicity of a novel thiophene derivative using a consensus modeling approach, inspired by published methodologies.[7][8]

Objective: To predict the genotoxicity of a novel thiophene derivative using a combination of in silico models.

Materials:

  • 2D structure of the thiophene derivative in SMILES or SDF format.

  • Access to computational chemistry software or web servers for descriptor calculation (e.g., PaDEL-Descriptor, Mordred).

  • Access to statistical software or machine learning libraries (e.g., R, Scikit-learn in Python) for model building and prediction.

  • Pre-existing, validated QSAR and classification models for genotoxicity (if available) or a curated dataset of thiophene derivatives with known genotoxicity data to build new models.

Methodology:

  • Molecular Descriptor Calculation:

    • Input the 2D structure of the thiophene derivative into the chosen descriptor calculation software.

    • Calculate a comprehensive set of molecular descriptors, including topological, geometric, electronic, and polar surface area properties.[7][8]

    • Rationale: These descriptors numerically represent the physicochemical properties of the molecule, which are crucial for building predictive models.

  • Prediction using Individual Models:

    • QSAR Model:

      • Input the calculated descriptors for the novel compound into a pre-validated QSAR model for genotoxicity.

      • Obtain the predicted genotoxicity value.

    • Classification Models (e.g., k-NN, PNN):

      • Input the calculated descriptors into trained k-NN and PNN models.

      • Obtain the classification of the compound as "genotoxic" or "non-genotoxic" from each model.

    • Rationale: Using multiple, mechanistically distinct models provides a more robust prediction than relying on a single method.

  • Consensus Modeling:

    • Combine the predictions from the individual models.

    • A simple consensus can be achieved by a majority vote (e.g., if at least two out of three models predict genotoxicity, the consensus is "genotoxic").

    • More sophisticated consensus models can be built by weighting the predictions of each model based on their individual performance.[7]

    • Rationale: A consensus model can improve the overall predictive accuracy by leveraging the strengths of different modeling approaches and reducing the impact of errors from any single model.[7]

  • Analysis and Interpretation:

    • Analyze the consensus prediction for the novel thiophene derivative.

    • If predicted as genotoxic, examine the molecular features that contributed to this prediction. This can provide insights into potential structural liabilities.

    • Compare the predicted toxicity with that of structurally similar compounds with known experimental data.

Conclusion: Navigating the Complexities of Thiophene Toxicity

The thiophene moiety will undoubtedly remain a cornerstone of drug design. However, a proactive and informed approach to its potential toxicity is paramount. In silico models offer a powerful and efficient means to assess the toxicological risks associated with novel thiophene derivatives at the earliest stages of development. By integrating data from a variety of predictive models and understanding the underlying mechanisms of bioactivation, researchers can make more informed decisions, ultimately leading to the design of safer and more effective medicines. The continuous development and refinement of these computational tools will further enhance our ability to navigate the complex landscape of drug-induced toxicity.

References

  • Mekenyan, O. G., & Ivanov, J. M. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology, 16(6), 747-756. [Link]

  • Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2017). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 30(5), 1146-1158. [Link]

  • Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2017). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 30(5), 1146-1158. [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis and in silico studies of new thiophene-isoquinolinone hybrids as potential larvicides against Culex pipiens. Scientific Reports, 15(1), 1-15. [Link]

  • Kumar, A., & de Visser, S. P. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Physical Chemistry B, 120(1), 138-148. [Link]

  • Mekenyan, O. G., & Ivanov, J. M. (2003). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology, 16(6), 747-756. [Link]

  • Li, Y., et al. (2009). Binding orientations, QSAR, and molecular design of thiophene derivative inhibitors. Journal of Molecular Modeling, 15(9), 1133-1143. [Link]

  • Ibrahim, M. A., et al. (2022). Molecular Docking Study, Drug-Likeness and Pharmacokinetic Properties (ADMET) Prediction of Some Novel Thiophene Derivatives as Salmonella typhi Inhibitors. Tropical Journal of Natural Product Research, 6(7), 1073-1080. [Link]

  • Kumar, A., & de Visser, S. P. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. The Journal of Physical Chemistry B, 120(1), 138-148. [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 41-52. [Link]

  • R, J., & S, N. (2025). In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting Pde4d Inhibitors as Chronic Obstructive Pulmonary Disease Agents. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. [Link]

  • Das, T., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. RSC Advances, 15(6), 3843-3858. [Link]

  • Kumar, A., & de Visser, S. P. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. The Journal of Physical Chemistry B, 120(1), 138-148. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1338. [Link]

  • Ali, M. F., et al. (2022). Docking Study, ADMET Profiling of the Designed 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride Derivatives: Promising Anti-Breast Cancer Activity. Journal of Pharmaceutical Research International, 34(23A), 1-12. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-53. [Link]

  • Zelenin, A. S., et al. (2023). Novel 1,2,4-triazolethiol–thiophen Hybrids: Facile Synthesis, Characterization, ADMET Prediction and Molecular Docking. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Kumar, R., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 28(14), 5396. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 603. [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1327-1337. [Link]

  • Sari, Y. P., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 134-142. [Link]

Sources

Validation

A Comparative Guide to Elucidating and Validating the Mechanism of Action of 4-Bromo-5-butylthiophene-2-carbohydrazide

Introduction The confluence of a thiophene ring and a carbohydrazide moiety in the molecular architecture of 4-Bromo-5-butylthiophene-2-carbohydrazide suggests a rich potential for biological activity. Thiophene derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of a thiophene ring and a carbohydrazide moiety in the molecular architecture of 4-Bromo-5-butylthiophene-2-carbohydrazide suggests a rich potential for biological activity. Thiophene derivatives are established pharmacophores present in a range of approved drugs, exhibiting activities from anti-inflammatory to anticancer.[1][2][3] The carbohydrazide group is also a key component in many compounds with diverse pharmacological profiles, including antimicrobial and antitumor properties.[4][5] Given the absence of extensive literature on this specific molecule, this guide provides a comprehensive, multi-faceted strategy for researchers to not only hypothesize but also rigorously validate its mechanism of action (MOA).

This document eschews a one-size-fits-all template, instead presenting a logical, field-tested workflow. We will navigate from broad-based hypothesis generation and initial target identification to granular, comparative analyses of validation methodologies. The core philosophy is to employ orthogonal, self-validating experimental systems to build a robust, data-driven narrative of the compound's biological function.

Part 1: Hypothesis Generation and Initial Target Discovery

For a novel compound like 4-Bromo-5-butylthiophene-2-carbohydrazide, the initial challenge is to identify a plausible biological target. The structural motifs provide the first clues. Thiophene-based drugs frequently act as enzyme inhibitors, targeting cyclooxygenases (COX), lipoxygenases (LOX), or various kinases.[2][3] Therefore, a primary hypothesis is that our compound functions as an enzyme inhibitor. We will explore two parallel, complementary strategies for initial target discovery: a target-based approach and a phenotype-based approach.

Target-Based Discovery: A Focused Investigation

This approach presupposes a direct interaction between the compound and a specific protein target. It is a direct and efficient method if the target family is correctly hypothesized.

  • In Silico Screening (Molecular Docking): The logical first step is to computationally dock the compound into the active sites of a library of known drug targets, particularly those associated with thiophene derivatives (e.g., COX-1, COX-2, 5-LOX, various kinases). This provides a preliminary, cost-effective assessment of potential binding interactions and can help prioritize targets for biochemical screening.[6]

  • Biochemical Screening: The most direct method is to screen the compound against a panel of purified enzymes.[7][8] For a broad initial screen, commercially available panels covering major enzyme classes (e.g., kinases, proteases, phosphatases) are invaluable. A positive "hit" in this screen provides immediate, direct evidence of enzyme modulation.

Phenotypic Discovery: An Unbiased Approach

Phenotypic screening makes no prior assumptions about the compound's target. Instead, it identifies a compound's effect on cellular or organismal behavior, with subsequent "target deconvolution" to identify the MOA.[9]

  • Cell-Based Assays: A common starting point is to screen the compound against a panel of diverse cancer cell lines (e.g., the NCI-60 panel).[10] A significant growth inhibition in a specific cell line or subset of lines provides a robust phenotypic readout.

  • Target Deconvolution: Following a positive phenotypic hit, identifying the molecular target is critical. This is a complex step that can involve techniques such as affinity chromatography using the compound as bait, or proteomic/transcriptomic analysis of treated vs. untreated cells to identify pathways and proteins that are significantly altered.

The workflow below illustrates the initial discovery phase, highlighting the decision points and parallel paths.

G cluster_0 Phase 1: Target Discovery cluster_1 Target-Based Approach cluster_2 Phenotype-Based Approach Compound 4-Bromo-5-butylthiophene- 2-carbohydrazide InSilico In Silico Docking (Kinases, COX, LOX, etc.) Compound->InSilico Pheno Phenotypic Screen (e.g., NCI-60 Cell Panel) Compound->Pheno Biochem Biochemical Screen (Enzyme Panels) InSilico->Biochem PutativeTarget Putative Molecular Target(s) (e.g., Enzyme X) Biochem->PutativeTarget Decon Target Deconvolution (e.g., Proteomics) Pheno->Decon Decon->PutativeTarget G cluster_0 Enzyme Inhibition Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive E Enzyme (E) ES ES Complex E:f0->ES:f0 +S EI EI Complex E:f0->EI:f0 +I (Binds Active Site) S Substrate (S) I Inhibitor (I) ES:f0->E:f0 -S P Product (P) ES:f0->P:f0 k_cat ESI ESI Complex ES:f0->ESI:f0 +I (Binds Allosteric Site) EI:f0->E:f0 -I ESI:f0->ES:f0 -I

Caption: Simplified models of enzyme inhibition.

Interpreting Kinetic Data

The changes in the kinetic parameters—the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ)—reveal the inhibition mechanism.

Inhibition TypeDescriptionEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot
Competitive Inhibitor binds to the active site, competing with the substrate. [11]UnchangedIncreasesLines intersect on the y-axis.
Non-competitive Inhibitor binds to an allosteric site, affecting both E and ES complex. [11]DecreasesUnchangedLines intersect on the x-axis.
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex. [11]DecreasesDecreasesLines are parallel.
Mixed Inhibitor binds to an allosteric site, with different affinities for E and ES.DecreasesVaries (increase or decrease)Lines intersect in the upper-left quadrant.
Biophysical Validation: Confirming Direct Target Engagement

While enzyme kinetics strongly imply a mechanism, they do not definitively prove direct binding. Biophysical assays are essential to confirm that the compound physically interacts with the target protein. [7][8] Comparative Biophysical Methods

MethodPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Immobilizes the target protein on a sensor chip and measures changes in refractive index as the compound flows over it.Real-time kinetics (kₒₙ, kₒբբ), label-free, high sensitivity.Requires protein immobilization, which can affect activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein in solution.Provides a complete thermodynamic profile (Kᴅ, ΔH, ΔS), label-free, solution-based.Requires large amounts of pure protein, lower throughput.
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature (Tₘ) upon ligand binding using a fluorescent dye.High throughput, low protein consumption, cost-effective.Indirect measurement of binding; some binding events may not cause a thermal shift.

Recommendation: For robust validation, employing at least two orthogonal methods is advisable. For instance, a high-throughput TSA screen can be used for initial hit validation, followed by detailed kinetic analysis of promising candidates using SPR.

Cellular Validation: Linking Target to Phenotype

The final and most critical phase of validation is to demonstrate that the compound's effect on cells is a direct consequence of its interaction with the identified target. [7][12]

  • Target Engagement in Cells: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in the complex environment of a living cell.

  • Genetic Approaches: The most definitive evidence comes from genetic modification.

    • Knockout/Knockdown: If the compound is an inhibitor, its effect should be mimicked by reducing the expression of the target protein (e.g., using CRISPR/Cas9 or siRNA). Furthermore, the compound should have a diminished effect in cells where the target has been knocked out.

    • Overexpression: In some cases, overexpressing the target protein can confer resistance to the compound, requiring higher concentrations to achieve the same phenotypic effect.

  • Downstream Pathway Analysis: If the target enzyme is part of a known signaling pathway, its inhibition should lead to predictable changes in downstream markers. For example, inhibiting a specific kinase should reduce the phosphorylation of its known substrates. This can be measured via Western Blot or targeted proteomics.

Conclusion

Validating the mechanism of action for a novel compound like 4-Bromo-5-butylthiophene-2-carbohydrazide is a systematic, multi-step process that requires a convergence of evidence from computational, biochemical, biophysical, and cellular assays. The strategy outlined in this guide—moving from broad, hypothesis-generating screens to highly specific kinetic and cellular validation studies—provides a robust framework for success. By employing orthogonal methods and critically evaluating the data at each stage, researchers can build a compelling and accurate model of the compound's biological activity, a critical step in the journey of drug discovery and development.

References

  • Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9). MDPI. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026, January 19). ResearchGate. [Link]

  • Target Validation in Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014, May 2). National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2025, August 9). ResearchGate. [Link]

  • Target Discovery: Identification and Validation. (n.d.). Bio-Rad. [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis. [Link]

  • Carbohydrazide. (n.d.). Ataman Kimya. [Link]

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  • Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD.... (2020, January 10). RSC Publishing. [Link]

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  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025, March 5). Auctores Journals. [Link]

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Safety & Regulatory Compliance

Safety

4-Bromo-5-butylthiophene-2-carbohydrazide proper disposal procedures

The following guide details the operational safety and disposal protocols for 4-Bromo-5-butylthiophene-2-carbohydrazide . Notice: As a specific Safety Data Sheet (SDS) for this exact structural isomer is often limited in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4-Bromo-5-butylthiophene-2-carbohydrazide .

Notice: As a specific Safety Data Sheet (SDS) for this exact structural isomer is often limited in public repositories, this protocol applies the Precautionary Principle . It synthesizes hazard data from its constituent pharmacophores: halogenated thiophenes (toxicity/environmental persistence) and carbohydrazides (reactivity/reducing potential).

Compound Hazard Profile & Waste Classification

Before disposal, the chemical must be characterized to ensure compatibility with waste streams.[1]

FeatureChemical NatureHazard ImplicationWaste Code (RCRA/Generic)
Core Structure Thiophene RingFlammable/Combustible; Potential aquatic toxicity.D001 (Ignitable) / Toxic
Halogenation Bromine SubstituentHalogenated Waste . Requires high-temperature incineration to prevent dioxin formation.Halogenated Organic
Functional Group CarbohydrazideReducing Agent .[2][3] Incompatible with strong oxidizers (Nitric acid, Peroxides). Potential contact allergen.[4]Reactive / Toxic
Physical State Solid (Crystalline)Dust inhalation hazard.N/A

Critical Safety Rule: Never dispose of hydrazide derivatives in waste containers containing oxidizing agents (e.g., nitrates, chromates, permanganates). This can result in immediate exothermic reaction or explosion [1, 2].

Personal Protective Equipment (PPE) Matrix

Treat this compound as a Sensitizer and Irritant with potential systemic toxicity.

  • Respiratory: N95 or P100 particulate respirator if handling powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Thiophene derivatives can penetrate standard latex.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for hydrazide powders which can be corrosive to mucous membranes.

  • Body: Lab coat (buttoned) + long pants + closed-toe shoes.

Operational Disposal Protocol

Step 1: Waste Segregation (The "Halogen Rule")

Because the molecule contains Bromine , it MUST be segregated into the Halogenated Organic Waste stream.

  • Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is relabeled as Halogenated.

  • Do NOT mix with Aqueous Acidic waste (risk of toxic gas evolution from thiophene ring degradation).

Step 2: Preparation for Pickup

Scenario A: Pure Solid Substance

  • Transfer the solid into a clear, chemically compatible jar (Glass or HDPE).

  • Label clearly: "Hazardous Waste - Solid - Toxic - Halogenated Organic."

  • List constituents: "4-Bromo-5-butylthiophene-2-carbohydrazide (100%)."

Scenario B: Solution (Reaction Mixture)

  • If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), pour into the Halogenated Solvent Waste carboy.

  • Quenching (If reactive residues exist): If the hydrazide is unreacted and in high concentration, dilute significantly with the carrier solvent before adding to the waste drum to dissipate heat.

Step 3: Labeling & Storage
  • Labeling: Affix a hazardous waste tag immediately upon generation. Check "Toxic" and "Irritant."[5]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray. Keep away from heat sources and oxidizers.[2][6][7][8][9]

Emergency Spill Response Workflow

If a spill occurs, execute the following S.P.I.R.I.T. protocol:

  • S top operations and evacuate the immediate area.

  • P PE up (Double gloves, goggles, respirator).

  • I solate the spill (Use absorbent socks or pillows).

  • R emove ignition sources (Thiophenes can be combustible).

  • I nitiate cleanup:

    • Solids: Do not dry sweep (dust hazard). Cover with wet paper towels or oil-impregnated sweeping compound, then scoop.

    • Liquids: Absorb with vermiculite or clay-based absorbent.

  • T ransfer to a waste container labeled "Spill Debris - Halogenated."

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of 4-Bromo-5-butylthiophene-2-carbohydrazide to ensure compliance and safety.

DisposalProtocol Start Waste Generation: 4-Bromo-5-butylthiophene-2-carbohydrazide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid Segregation CRITICAL CHECK: Are Oxidizers Present? Solid->Segregation Liquid->Segregation SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) HaloStream Pour into Halogenated Solvent Carboy SolventCheck->HaloStream Yes NonHaloStream Pour into Halogenated Solvent Carboy (Contaminates Non-Halo Stream) SolventCheck->NonHaloStream No Segregation->SolventCheck No (Liquid) React STOP: Potential Explosion Risk. Neutralize Oxidizers First. Segregation->React Yes SolidPack Pack in HDPE/Glass Jar. Label: 'Solid Halogenated Toxic' Segregation->SolidPack No (Solid)

Figure 1: Decision tree for the safe segregation and packaging of brominated thiophene hydrazide waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Carbohydrazide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-5-butylthiophene-2-carbohydrazide

Introduction: The "Unknown Hazard" Principle In drug discovery, 4-Bromo-5-butylthiophene-2-carbohydrazide is a high-value intermediate often used to synthesize bioactive scaffolds. Because specific toxicological data (LD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown Hazard" Principle

In drug discovery, 4-Bromo-5-butylthiophene-2-carbohydrazide is a high-value intermediate often used to synthesize bioactive scaffolds. Because specific toxicological data (LD50, carcinogenicity) is often sparse for such niche intermediates, researchers must adopt a Structure-Activity Relationship (SAR) Safety Strategy .

We do not just "wear gloves"; we analyze the molecule to predict its behavior. This compound combines a reactive hydrazide tail (potential toxicity/sensitization) with a lipophilic butyl chain (enhanced skin permeation). This guide treats the substance as a Category 2 Potent Compound until proven otherwise.

Molecular Risk Assessment & Causality

To understand the safety requirements, we must deconstruct the chemical structure.

Structural MotifAssociated HazardOperational Implication
Carbohydrazide Group (-CONHNH2)High Reactivity / Sensitization: Hydrazides are known skin sensitizers and can be toxic if ingested.[1][2] They react violently with strong oxidizers.Strict Segregation: Never store near bleach or peroxides. Use dedicated spatulas.
Butyl Chain (-C4H9)Lipophilicity: Increases the molecule's ability to penetrate the lipid bilayer of the skin.Permeation Risk: Standard thin nitrile gloves may offer reduced breakthrough times compared to non-alkylated analogs.
Brominated Thiophene Irritation: Halogenated heterocycles are potent respiratory and ocular irritants.Dust Control: Handling outside a fume hood is strictly prohibited.

Personal Protective Equipment (PPE) Matrix

Rationale: The combination of skin absorption potential and respiratory irritation dictates a barrier-first approach.

Tier 1: Standard Handling (Synthesis & Purification)

Context: Handling wet cakes, solutions, or sealed vessels.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the caustic nature of hydrazides if solubilized.

  • Hands: Double-Glove Protocol .

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).

    • Validation: Change outer gloves immediately upon splash or every 60 minutes.

  • Body: Flame-resistant (FR) lab coat with high-neck closure.

Tier 2: High-Risk Operations (Weighing & Solid Transfer)

Context: Handling dry powder where static charge may disperse dust.

  • Respiratory: If a certified fume hood is unavailable (NOT recommended), a P100 Particulate Respirator is the absolute minimum requirement.

  • Hands: Extended cuff nitrile gloves taped to the lab coat sleeve to prevent wrist exposure.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing

Objective: Minimize dust generation and static discharge.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Organic powders like 4-Bromo-5-butylthiophene-2-carbohydrazide are static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.

  • Transfer: Weigh into a tared vial with a septum cap. Do not weigh on open paper.

Phase B: Reaction Setup

Objective: Prevent violent decomposition.

  • Solvent Choice: Dissolve the solid before adding any reagents.

  • Incompatibility Check: Ensure no oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid, KMnO4) are present in the reaction flask. Hydrazides can liberate nitrogen gas rapidly, causing over-pressurization.

Phase C: Waste Disposal (CRITICAL)

Objective: Prevent "Trash Can Fires" and toxic gas evolution.

  • Segregation: Do NOT mix hydrazide waste with "Oxidizing Waste."

  • Labeling: Tag waste clearly as "Organic Hydrazide – Reducing Agent."

  • Quenching (If required): If neutralizing trace amounts, use dilute bleach slowly in an ice bath. Rapid oxidation can generate heat and nitrosamines (potential carcinogens). Consult EHS before bulk quenching.

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_emergency Emergency Protocol Start Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile Gloves) Start->PPE Retrieve Weigh Weighing (Fume Hood + Ionizer) PPE->Weigh Transfer React Reaction (Inert Atmosphere) Weigh->React Solubilize Waste Disposal (Segregate from Oxidizers) React->Waste Post-Rxn Spill Spill (<5g) Clean Absorb (Vermiculite) NO Bleach Spill->Clean

Figure 1: Operational lifecycle for hydrazide intermediates. Note the critical prohibition of bleach during initial spill cleanup to prevent rapid gas evolution.

References

  • National Institutes of Health (PubChem). Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - Safety and Hazards. Retrieved February 19, 2026. [Link]

  • University of Pittsburgh. Guidelines for the Safe Handling of Azides and Hydrazides. Department of Environmental Health and Safety. [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves vs. Organic Amines/Hydrazines.[Link][3]

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